ML355
Description
12-Lipoxygenase Inhibitor VLX-1005 is a selective small molecule inhibitor of 12-lipoxygenase (12-LOX), with potential anti-platelet and anti-thrombotic activities. Upon intravenous administration, 12-LOX inhibitor VLX-1005 inhibits platelet 12-LOX. This modulates Fc gamma receptor IIa (FcgRIIa; CD32a) signaling, inhibits FcgRIIa-mediated platelet activation and aggregation, and reduces thrombus formation. The activation of the FcgRIIa receptor plays an important role in immune-mediated thrombosis, such as heparin-induced thrombocytopenia (HIT). 12-LOX, an enzyme expressed in platelets, regulates FcgRIIa activity in the platelet.
VLX-1005 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
12-Lipoxygenase inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-28-18-7-4-5-14(20(18)25)13-22-15-9-11-16(12-10-15)30(26,27)24-21-23-17-6-2-3-8-19(17)29-21/h2-12,22,25H,13H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHBVKBNNRYMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1532593-30-8 | |
| Record name | VLX-1005 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532593308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VLX-1005 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKU4XCC48Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. The synthesis involves a two-step process commencing with the formation of a key sulfonamide intermediate, followed by a reductive amination to yield the final product. This document outlines the experimental protocols, relevant chemical data, and visual representations of the reaction pathways.
Proposed Synthesis Pathway
The synthesis of the target compound is proposed to proceed via two sequential reactions:
-
Synthesis of the Intermediate: Formation of 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide.
-
Reductive Amination: Reaction of the intermediate with 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) to yield the final product.
A schematic of the overall synthesis is presented below.
Caption: Proposed two-step synthesis pathway.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 4-Acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamide | C₁₅H₁₃N₃O₃S₂ | 363.41 | ~88% | 142-144 |
| 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide | C₁₃H₁₁N₃O₂S₂ | 321.38 | ~79% | 202-204 |
| N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (Final Product) | C₂₁H₁₉N₃O₄S₂ | 457.53 | N/A | N/A |
Experimental Protocols
Synthesis of 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide (Intermediate)
This procedure involves two stages: the synthesis of the acetyl-protected intermediate followed by deprotection.
Stage 1: Synthesis of 4-Acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamide
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzothiazole (10 mmol) in pyridine (20 mL).
-
Addition of Reagent: To the stirred solution, add 4-acetamidobenzenesulfonyl chloride (11 mmol) portion-wise while maintaining the temperature below 40°C.
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Workup: Pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid.
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent such as ethanol to obtain pure 4-acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamide.[1]
Stage 2: Hydrolysis to 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide
-
Reaction Setup: Suspend the 4-acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamide (8 mmol) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reaction: Reflux the mixture for 2-3 hours.
-
Workup: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Isolation: Filter the precipitate, wash with water, and dry to yield 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide.[1]
Proposed Synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (Final Product)
This protocol is based on general procedures for reductive amination.
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide (5 mmol) and 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) (5.5 mmol) in a suitable solvent such as methanol or ethanol.
-
Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (6 mmol), portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
-
Isolation: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the final product.
Visualization of the Reductive Amination Mechanism
The reductive amination proceeds through the initial formation of an imine, which is then reduced to the corresponding amine.
Caption: Mechanism of Reductive Amination.
References
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
Disclaimer: As of this writing, there is no publicly available scientific literature that specifically details the mechanism of action, biological targets, or quantitative data for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. Consequently, this guide infers potential mechanisms of action based on the well-documented biological activities of structurally related 2-aminobenzothiazole and sulfonamide derivatives. The information presented herein is intended for research and drug development professionals as a theoretical framework for investigating this specific compound.
Introduction to the Benzothiazole-Sulfonamide Scaffold
The N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide molecule combines three key pharmacophores: a benzothiazole ring, a sulfonamide group, and a substituted phenolic moiety. This amalgamation of functional groups suggests a potential for multifaceted biological activity. Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The sulfonamide group is a well-established pharmacophore, famously associated with antibacterial drugs that inhibit folate synthesis, and more recently, with inhibitors of other enzymes like carbonic anhydrases and kinases.
Potential Mechanisms of Action
Given the structural motifs present in the molecule, several plausible mechanisms of action can be hypothesized. These are primarily categorized into antibacterial, anticancer, and enzyme inhibition activities.
Antibacterial Activity via Dihydropteroate Synthase (DHPS) Inhibition
The sulfonamide moiety is a strong indicator of potential antibacterial properties. Sulfonamides traditionally act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][4] Bacteria synthesize folic acid de novo, and this pathway is essential for the production of nucleotides and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamide-containing drugs can block the synthesis of dihydrofolic acid, leading to bacteriostasis.[3] It is therefore highly probable that N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide could exhibit antibacterial activity through this mechanism.
Anticancer Activity through Kinase Inhibition
The 2-aminobenzothiazole scaffold has been identified in numerous compounds with potent anticancer activity. These derivatives have been reported to target a variety of protein kinases involved in cancer cell proliferation and survival.[1][5] Potential kinase targets for this class of compounds include:
-
PI3K/Akt/mTOR Pathway: Several studies have shown that 2-aminobenzothiazole derivatives can inhibit key components of this critical signaling pathway, such as PI3Kγ, Akt, and mTOR.[1][5] Inhibition of this pathway can lead to decreased cell growth, proliferation, and survival.
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis.[1][5]
-
Epidermal Growth Factor Receptor (EGFR): Some benzothiazole derivatives have been shown to suppress EGFR, a receptor tyrosine kinase often overexpressed in cancer.[1][5]
The specific kinase inhibition profile of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide would need to be determined experimentally.
Carbonic Anhydrase Inhibition
Certain benzothiazole sulfonamides have been designed and synthesized as potent inhibitors of carbonic anhydrases (CAs), particularly isoforms I, II, IX, and XII.[6] These zinc-containing metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. The sulfonamide group can coordinate with the zinc ion in the active site of the enzyme, leading to inhibition.[6] Given the presence of the sulfonamide group, this represents another plausible mechanism of action.
Quantitative Data Summary
As no specific data exists for the requested compound, the following table presents example quantitative data for structurally related 2-aminobenzothiazole sulfonamide derivatives from the literature to illustrate the type of data that would be generated in its evaluation. This data does not apply to N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.
| Compound Class | Target | Assay Type | Measurement | Value | Reference |
| Benzothiazole-6-sulfonamides | Carbonic Anhydrase II | Enzyme Inhibition | Kᵢ | 0.1 - 10 µM | [6] |
| 2-Aminobenzothiazole Derivatives | PI3Kγ | Enzyme Inhibition | % Inhibition @ 100 µM | 47-48% | [5] |
| 2-Aminobenzothiazole Derivatives | A549 Cancer Cell Line | Cytotoxicity | IC₅₀ | 22 - 61 µM | [5] |
| N-benzothiazol-2-yl benzamides | Glucokinase (GK) | Enzyme Activation | Fold Activation | 1.3 - 2.0 | [7] |
Experimental Protocols
To elucidate the mechanism of action of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, a series of in vitro and cellular assays would be required. Below are generalized protocols for key experiments based on methodologies cited for similar compounds.
General Experimental Workflow
DHPS Inhibition Assay
A spectrophotometric assay can be used to measure the inhibition of DHPS. The assay couples the production of pyrophosphate (PPi) from the DHPS-catalyzed reaction to the oxidation of NADH.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, ATP, PABA, and dihydropteridine pyrophosphate.
-
Enzyme and Inhibitor Incubation: Add DHPS enzyme and varying concentrations of the test compound to the reaction mixture.
-
Initiation and Measurement: Initiate the reaction and monitor the decrease in absorbance at 340 nm due to NADH oxidation in a plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Kinase Inhibition Assay
Commercially available kinase assay kits are often used for determining kinase inhibition. A common format is a fluorescence-based assay.
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate assay buffer.
-
Compound Incubation: Add varying concentrations of the test compound to the wells of a microplate, followed by the kinase.
-
Reaction Initiation: Initiate the reaction by adding the substrate and ATP.
-
Detection: After a set incubation period, add a detection reagent that produces a fluorescent signal proportional to the amount of phosphorylated substrate.
-
Data Analysis: Measure the fluorescence and calculate the IC₅₀ value.
Cancer Cell Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Conclusion
While specific data for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is not yet available, its chemical structure strongly suggests potential as a biologically active agent. Based on extensive research on related benzothiazole and sulfonamide compounds, the most probable mechanisms of action include antibacterial activity through DHPS inhibition, anticancer activity via inhibition of key signaling kinases, and/or inhibition of carbonic anhydrases. The experimental workflows outlined in this guide provide a roadmap for the systematic evaluation of this compound to uncover its precise mechanism of action and therapeutic potential. Further research is warranted to synthesize and test this compound to validate these hypotheses.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
Biological activity of benzothiazole sulfonamide derivatives
An In-depth Technical Guide on the Biological Activity of Benzothiazole Sulfonamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to the diverse pharmacological activities of its derivatives. When combined with a sulfonamide moiety, the resulting benzothiazole sulfonamide derivatives exhibit a wide spectrum of biological actions, including potent enzyme inhibition, anticancer, and antimicrobial activities. This technical guide provides a comprehensive overview of these biological activities, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and workflows to support further research and drug development in this area.
Enzyme Inhibition Activity
Benzothiazole sulfonamides are renowned for their potent inhibition of several key enzymes, most notably Carbonic Anhydrases (CAs) and Dihydropteroate Synthase (DHPS).
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[2][3] Benzothiazole sulfonamides, sharing structural similarities with clinically used CA inhibitors like acetazolamide, are effective zinc-binding inhibitors of various CA isoforms.[2][4]
Quantitative Data for Carbonic Anhydrase Inhibition
The inhibitory potency is typically expressed by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).
| Compound/Series | Target Isoform(s) | Kᵢ Values (nM) | IC₅₀ Values (µM) | Reference |
| Secondary Sulfonamides (1-10) | hCA I | 52 - 971 | 0.092 - 1.711 | [2][5] |
| Secondary Sulfonamides (1-10) | hCA II | 25 - 682 | 0.076 - 0.891 | [2][5] |
| Benzo[d]thiazole-5/6-sulfonamides | hCA VII | 0.8 - 92.3 | - | [4] |
| Benzo[d]thiazole-5/6-sulfonamides | hCA IX | 3.7 - 295.6 | - | [4] |
| SLC-0111 Analogues (8a-c, 10, 12) | hCA IX | 16.4 - 65.3 (nM) | - | [1] |
| SLC-0111 Analogues (8a-c, 10, 12) | hCA XII | 29.3 - 57.5 (nM) | - | [1] |
| Cyclic Guanidine Series (6a-c, 7a-c) | hCA II | 37.6 - 577.6 (nM) | - | [3] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric method to determine the esterase activity of a CA enzyme and its inhibition.
-
Reagent Preparation :
-
Prepare an Assay Buffer (e.g., 10 mM Tris-SO₄, pH 7.6).
-
Dissolve the purified CA enzyme in the assay buffer to a final concentration of 1-2 mg/mL.
-
Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in a solvent like acetonitrile.
-
Prepare stock solutions of test benzothiazole sulfonamide inhibitors and a standard inhibitor (e.g., Acetazolamide) in DMSO.
-
-
-
Add 95 µL of Assay Buffer to the wells of a 96-well microplate.
-
Add 2 µL of the test inhibitor solution at various concentrations to the sample wells. Add 2 µL of DMSO to the control wells and 2 µL of the standard inhibitor to the positive control wells.
-
Add 5 µL of the CA enzyme solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 100 µL of the NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every 30 seconds for 5-10 minutes.
-
-
Data Analysis :
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Kᵢ values can be determined using the Cheng-Prusoff equation or by constructing Lineweaver-Burk plots from initial velocity data at different substrate and inhibitor concentrations.
-
Visualization: General Mechanism of Competitive Enzyme Inhibition
Caption: Competitive inhibition of enzyme activity by an inhibitor molecule.
Dihydropteroate Synthase (DHPS) Inhibition
Sulfonamides exert their antibacterial effect by inhibiting DHPS, an essential enzyme in the bacterial folic acid synthesis pathway.[8][9] They act as competitive inhibitors, mimicking the natural substrate, para-aminobenzoic acid (PABA).[8] Benzothiazole sulfonamides have been developed as novel DHPS inhibitors to combat bacterial resistance.[8][10]
Quantitative Data for DHPS Inhibition
| Compound/Series | IC₅₀ (µg/mL) | Note | Reference |
| Pyrazolone-bearing (16a) | 11.17 | - | [8] |
| Pyrazolone-bearing (16b) | 7.85 | Comparable to sulfadiazine (7.13 µg/mL) | [8] |
| Pyrazolone-bearing (16c) | 11.03 | - | [8] |
| Benzylidine-bearing (14b) | 16.76 | - | [8] |
| Benzylidine-bearing (14c) | 26.14 | - | [8] |
Anticancer Activity
Benzothiazole derivatives, including sulfonamides, have demonstrated significant potential as anticancer agents.[11][12] Their mechanisms of action often involve the induction of apoptosis and the modulation of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway.[13][14]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[15][16] Its abnormal activation is a hallmark of many cancers, making it a prime target for drug development.[15][17] Several benzothiazole sulfonamide derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[18]
Visualization: PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by dual-target inhibitors.
Induction of Apoptosis
Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[13] One novel benzothiazole derivative, PB11, was shown to induce apoptosis in glioblastoma (U87) and cervix cancer (HeLa) cells with IC₅₀ values below 50 nM.[14] This process was associated with the upregulation of caspase-3 and cytochrome-c and the downregulation of PI3K and Akt, confirming the link between pathway inhibition and apoptosis induction.[14]
Experimental Protocol: MTT Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Culture :
-
Culture human cancer cell lines (e.g., A431, A549) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.[11]
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of the benzothiazole sulfonamide compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization and Measurement :
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Antimicrobial Activity
Benzothiazole sulfonamides have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][19][20] Their primary mechanism, as discussed, is the inhibition of the DHPS enzyme, which is crucial for bacterial survival.[9]
Quantitative Data for Antimicrobial Activity
| Compound/Series | Bacterial Strain(s) | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Compound 66c | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | - | [10] |
| Compounds 66b, 66c | Mutant E. coli | 12.5 | - | [10] |
| Piperazine derivatives (144a-c) | Various strains | 2.34 - 18.75 | - | [10] |
| Sulfanilamides | Gram-positive bacteria | 0.3 - 100 | - | [20] |
| Imidazo[2,1-b]thiazole (5b, 5d, 5h) | M. tuberculosis H37Rv | 1.6 | - | [21] |
| Imidazo[2,1-b]thiazole | S. aureus, B. subtilis | 6.25 | - | [21] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation :
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB).[22]
-
Dispense 50 µL of sterile MHB into each well of a 96-well microplate.
-
-
Serial Dilution :
-
Add 50 µL of the compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This results in wells with decreasing concentrations of the compound.
-
-
Inoculation and Incubation :
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results :
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed.
-
A colorimetric indicator like resazurin can be added to aid in determining viability.
-
Visualization: Antimicrobial Screening Workflow
Caption: A typical workflow for antimicrobial screening and lead identification.
Conclusion
Benzothiazole sulfonamide derivatives represent a highly versatile and promising class of compounds in drug discovery. Their ability to potently inhibit key enzymes like carbonic anhydrases and DHPS provides a solid foundation for their therapeutic application in diverse diseases, from glaucoma to bacterial infections. Furthermore, their anticancer activity, mediated through the inhibition of critical survival pathways like PI3K/Akt/mTOR and the induction of apoptosis, highlights their potential in oncology. The structured data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore, optimize, and advance these compelling molecules toward clinical application.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. cohesionbio.com [cohesionbio.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical) [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. karger.com [karger.com]
In Silico Toxicity Prediction of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide: A Technical Overview
Researchers, scientists, and drug development professionals are increasingly leveraging in silico models to predict the toxicological profiles of novel chemical entities, enabling early-stage risk assessment and prioritization of candidates for further development. This guide outlines a theoretical framework for the in silico toxicity prediction of the novel compound N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.
Initial literature and database searches for "N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide" did not yield any specific toxicological data or direct mentions of this exact compound. However, information is available for a structurally similar compound, 4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide (PubChem CID: 1079729), which can serve as a starting point for building predictive models based on structural analogy.[1] This guide, therefore, presents a generalized workflow and methodologies applicable to the target compound, drawing on established in silico toxicology principles.
Compound Identification and Properties
A crucial first step in any in silico analysis is the accurate representation of the molecule. The canonical SMILES (Simplified Molecular-Input Line-Entry System) for the target compound would be generated and used as the primary input for predictive software. Key physicochemical properties, such as molecular weight, logP (octanol-water partition coefficient), and hydrogen bond donors/acceptors, would be calculated as they are fundamental to predicting the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule, which in turn influence its toxicity.[2]
In Silico Toxicity Prediction Workflow
The prediction of potential toxicity involves a multi-pronged approach, utilizing various computational models to assess different toxicological endpoints.
Caption: Workflow for in silico toxicity prediction.
Key Toxicological Endpoints and Prediction Methodologies
A comprehensive in silico toxicity assessment would evaluate a range of critical endpoints.
Genotoxicity
Genotoxicity, the property of a chemical agent to damage the genetic information within a cell, is a crucial early-stage screen.
-
Methodology: Quantitative Structure-Activity Relationship (QSAR) models are widely used. These models are built from large datasets of compounds with known genotoxicity (e.g., from Ames tests) and correlate structural features with mutagenic potential. Tools like the OECD QSAR Toolbox and commercial software (e.g., DEREK Nexus, Leadscope) would be employed. The process involves:
-
Inputting the SMILES string of the target compound.
-
The software identifies structural alerts (substructures known to be associated with genotoxicity).
-
A statistical model provides a prediction of the likelihood of a positive or negative result in a standard genotoxicity assay.
-
Hepatotoxicity
Drug-induced liver injury (DILI) is a major cause of drug attrition.
-
Methodology: Prediction of hepatotoxicity often involves a combination of approaches:
-
QSAR Models: Similar to genotoxicity, models are trained on data from in vitro (e.g., cytotoxicity in HepG2 cells) and in vivo studies.
-
Molecular Docking: The compound would be docked against key enzymes in the liver (e.g., cytochrome P450 enzymes) to predict potential for metabolic activation into reactive, toxic metabolites. Disruption of bile salt export pump (BSEP) function is another common mechanism for DILI that can be assessed via docking.
-
Cardiotoxicity
Cardiotoxicity, particularly the potential to induce arrhythmias, is a significant safety concern.
-
Methodology: The primary in silico screen for cardiotoxicity is the prediction of hERG (human Ether-à-go-go-Related Gene) channel blockade.
-
Pharmacophore Modeling: A 3D pharmacophore model of the hERG channel binding site is used to screen for compounds with complementary features.
-
QSAR Models: Models are trained on large datasets of compounds with known hERG inhibition (IC50 values).
-
Carcinogenicity
Long-term exposure to certain chemicals can lead to cancer.
-
Methodology: In silico carcinogenicity prediction relies heavily on structural alerts and statistical models based on rodent carcinogenicity data from sources like the Carcinogenic Potency Database (CPDB). The workflow is similar to that for genotoxicity prediction.
ADME Prediction
The absorption, distribution, metabolism, and excretion properties of a compound are critical for understanding its potential for toxicity.[2]
-
Methodology: A variety of in silico models are available to predict key ADME parameters:
-
Solubility: Prediction of aqueous solubility.
-
Permeability: Prediction of intestinal absorption (e.g., Caco-2 permeability) and blood-brain barrier penetration.
-
Metabolism: Prediction of sites of metabolism by cytochrome P450 enzymes.
-
Plasma Protein Binding: Prediction of the extent to which the compound will bind to plasma proteins.
-
Data Presentation
The quantitative outputs from the various predictive models would be summarized in tables for clear comparison and interpretation.
Table 1: Predicted Physicochemical and ADME Properties
| Property | Predicted Value | Prediction Method |
| Molecular Weight ( g/mol ) | (Calculated) | - |
| logP | (Predicted) | (e.g., XLOGP3) |
| Aqueous Solubility (logS) | (Predicted) | (e.g., ALOGPS) |
| Caco-2 Permeability (logPapp) | (Predicted) | (e.g., QSAR model) |
| Plasma Protein Binding (%) | (Predicted) | (e.g., QSAR model) |
Table 2: Predicted Toxicological Endpoints
| Endpoint | Prediction | Confidence | Model/Method |
| Ames Mutagenicity | (e.g., Negative) | (e.g., High) | (e.g., DEREK Nexus) |
| Hepatotoxicity Risk | (e.g., Low) | (e.g., Moderate) | (e.g., QSAR model) |
| hERG Blockade (pIC50) | (Predicted Value) | (e.g., High) | (e.g., Pharmacophore) |
| Carcinogenicity | (e.g., Equivocal) | (e.g., Low) | (e.g., Leadscope) |
Signaling Pathways and Experimental Workflows
Visualizing the relationships between the compound, its potential targets, and the resulting toxicological effects is essential for understanding the mechanisms of toxicity.
Caption: Potential mechanism of hepatotoxicity.
Experimental Protocols for Validation
In silico predictions should ideally be followed by targeted in vitro experimental validation.
Ames Test (Bacterial Reverse Mutation Assay)
-
Objective: To assess the mutagenic potential of the compound.
-
Methodology:
-
Several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine and tryptophan operons, respectively, are used.
-
The bacteria are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.
-
A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a positive result.
-
hERG Patch Clamp Assay
-
Objective: To determine the inhibitory effect of the compound on the hERG potassium channel.
-
Methodology:
-
Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
Whole-cell patch-clamp recordings are performed to measure the hERG current.
-
The cells are exposed to increasing concentrations of the test compound.
-
The inhibition of the hERG current is measured at each concentration.
-
The IC50 value (the concentration at which 50% of the current is inhibited) is calculated.
-
Conclusion
In silico toxicity prediction provides a powerful and resource-efficient means of assessing the potential hazards of novel chemical entities like N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. By employing a suite of computational models, researchers can gain valuable insights into a compound's likely toxicological profile, guiding further experimental testing and informing decisions in the drug discovery and development pipeline. While in silico methods are predictive and not a substitute for experimental data, they are an indispensable tool for modern toxicology.
References
Spectroscopic and Synthetic Profile of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. These predictions are derived from the known spectral properties of its constituent functional groups and analogous molecules.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.0 - 11.0 | Singlet | 1H | Phenolic -OH |
| ~9.5 - 10.5 | Singlet | 1H | Sulfonamide N-H |
| ~7.2 - 8.0 | Multiplet | 8H | Aromatic protons (benzothiazole and benzene rings) |
| ~6.8 - 7.1 | Multiplet | 3H | Aromatic protons (hydroxy-methoxyphenyl ring) |
| ~5.0 - 5.5 | Triplet | 1H | Amine N-H |
| ~4.3 | Doublet | 2H | Methylene (-CH₂-) |
| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C=N (benzothiazole) |
| ~145 - 150 | Aromatic C-O |
| ~140 - 145 | Aromatic C-S (benzothiazole) |
| ~110 - 135 | Aromatic CH and C-N |
| ~56 | Methoxy (-OCH₃) |
| ~45 | Methylene (-CH₂-) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Broad | O-H stretch (phenolic) |
| 3200 - 3300 | Medium | N-H stretch (sulfonamide and amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2950 | Weak | Aliphatic C-H stretch |
| 1600 - 1620 | Strong | C=N stretch (benzothiazole) |
| 1450 - 1550 | Strong | Aromatic C=C stretch |
| 1300 - 1350 | Strong | S=O stretch (asymmetric) |
| 1150 - 1200 | Strong | S=O stretch (symmetric) |
| 1250 - 1280 | Strong | Ar-O-C stretch (asymmetric) |
| 1020 - 1050 | Medium | Ar-O-C stretch (symmetric) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| [M+H]⁺ | Molecular ion peak |
| [M-SO₂]⁺ | Fragment ion (loss of sulfur dioxide) |
| [M-C₇H₇O₂]⁺ | Fragment ion (loss of hydroxy-methoxybenzyl group) |
| [C₇H₅NS]⁺ | Fragment ion (benzothiazole cation) |
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide can be logically approached through a two-step process involving the formation of a Schiff base followed by its reduction.
Step 1: Synthesis of the Schiff Base Intermediate
The initial step involves the condensation reaction between 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide and 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) to form the corresponding Schiff base (imine).
Protocol:
-
Dissolve equimolar amounts of 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide and 2-hydroxy-3-methoxybenzaldehyde in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the Schiff base intermediate.
Step 2: Reduction of the Schiff Base
The second step is the selective reduction of the imine double bond of the Schiff base to form the final secondary amine product.
Protocol:
-
Suspend the synthesized Schiff base in methanol.
-
Add sodium borohydride (NaBH₄) portion-wise to the suspension at 0-5 °C with constant stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the Schiff base is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Analysis Workflow
The characterization of the synthesized compound would follow a standard analytical workflow to confirm its structure and purity.
Caption: Workflow for spectroscopic characterization.
The Dawn of a Scaffold: A Technical Guide to N-(1,3-benzothiazol-2-yl)benzenesulfonamide Compounds
A comprehensive overview of the discovery, history, synthesis, and biological significance of a versatile class of sulfonamides for researchers, scientists, and drug development professionals.
The N-(1,3-benzothiazol-2-yl)benzenesulfonamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into the core aspects of this compound class, from its chemical synthesis to its diverse pharmacological applications, providing a vital resource for researchers in drug discovery and development.
A Historical Perspective: The Genesis of a Powerful Pharmacophore
The history of N-(1,3-benzothiazol-2-yl)benzenesulfonamide compounds is intrinsically linked to the development of two major classes of therapeutic agents: sulfonamides and benzothiazoles. The journey of sulfonamides began with the discovery of Prontosil in the 1930s, the first commercially available antibacterial agent. This discovery ushered in the era of sulfa drugs, which function by competitively inhibiting the enzyme dihydropteroate synthetase (DHPS) in bacteria, thereby blocking folic acid synthesis.
Independently, the benzothiazole ring system, a fusion of benzene and thiazole rings, was recognized for its broad spectrum of biological activities. The inherent versatility of the benzothiazole nucleus has made it a cornerstone in the development of drugs with applications ranging from anticancer to antimicrobial and anti-inflammatory therapies.
The deliberate combination of these two pharmacophores, the benzenesulfonamide and the 2-aminobenzothiazole moieties, gave rise to the N-(1,3-benzothiazol-2-yl)benzenesulfonamide scaffold. While the precise first synthesis is not extensively documented in a single seminal report, early investigations into the chemical space of sulfonamide and benzothiazole derivatives likely led to the creation of this hybrid structure. The initial rationale was likely to explore the synergistic or novel biological activities that could arise from the fusion of these two established pharmacophores. Subsequent research has validated this approach, revealing a rich and diverse pharmacology associated with this compound class.
Synthetic Strategies: Crafting the Core Scaffold
The primary and most common method for the synthesis of N-(1,3-benzothiazol-2-yl)benzenesulfonamide and its derivatives is the condensation reaction between a substituted 2-aminobenzothiazole and a substituted benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like acetone or pyridine itself.
A general synthetic workflow is depicted below:
Biological Activities and Therapeutic Potential
N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been extensively evaluated for a wide array of pharmacological activities. The following sections summarize the key findings in major therapeutic areas.
Antimicrobial Activity
The foundational antibacterial activity of the sulfonamide moiety is often retained and sometimes enhanced in this scaffold. These compounds have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria.
| Compound | Test Organism | Activity | Reference |
| N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide | Escherichia coli | Active | [1] |
| N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide | Staphylococcus aureus | Active | [1] |
| N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide | Pseudomonas aeruginosa | Active | [1] |
| Thiazole-sulfonamide derivatives | Staphylococcus aureus | MIC: 3.9 µg/mL | [2] |
| Thiazole-sulfonamide derivatives | Acinetobacter xylosoxidans | MIC: 3.9 µg/mL | [2] |
Anticancer Activity
A significant body of research has focused on the anticancer potential of these compounds. They have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms, including the induction of apoptosis.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| PB11 (a benzothiazole derivative) | U87 (Glioblastoma) | < 50 nM | [3] |
| PB11 (a benzothiazole derivative) | HeLa (Cervical Cancer) | < 50 nM | [3] |
| Thiazol-4-one-benzenesulfonamide (4e) | MDA-MB-231 (Breast Cancer) | 3.58 µM | |
| Thiazol-4-one-benzenesulfonamide (4e) | MCF-7 (Breast Cancer) | 4.58 µM | |
| Thiazol-4-one-benzenesulfonamide (4g) | MDA-MB-231 (Breast Cancer) | 5.54 µM | |
| Thiazol-4-one-benzenesulfonamide (4g) | MCF-7 (Breast Cancer) | 2.55 µM | |
| Benzenesulfonamide derivative (12d) | MDA-MB-468 (Breast Cancer) | 3.99 µM (hypoxic) | |
| Benzenesulfonamide derivative (12i) | MDA-MB-468 (Breast Cancer) | 1.48 µM (hypoxic) |
Anti-inflammatory Activity
Several derivatives have demonstrated potent anti-inflammatory effects in preclinical models, suggesting their potential for the treatment of inflammatory disorders.
| Compound | Assay | % Inhibition | Reference |
| Benzothiazole derivative (17c) | Carrageenan-induced paw edema (1h) | 72% | |
| Benzothiazole derivative (17c) | Carrageenan-induced paw edema (3h) | 80% | |
| Benzothiazole derivative (17i) | Carrageenan-induced paw edema (1h) | 64% | |
| Benzothiazole derivative (17i) | Carrageenan-induced paw edema (3h) | 78% |
Antidiabetic Activity
Certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides have been investigated for their antidiabetic properties, with some compounds showing significant glucose-lowering effects in animal models of non-insulin-dependent diabetes mellitus.[4]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of N-(1,3-benzothiazol-2-yl)benzenesulfonamide compounds stem from their ability to modulate various cellular signaling pathways. One of the well-elucidated mechanisms, particularly in the context of cancer, is the induction of apoptosis through the PI3K/AKT signaling pathway.
The novel benzothiazole derivative, PB11, has been shown to induce apoptosis in human cancer cells by suppressing the PI3K/AKT pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of N-(1,3-benzothiazol-2-yl)benzenesulfonamide compounds.
Synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide[1]
Materials:
-
2-aminobenzothiazole
-
4-chlorobenzenesulphonyl chloride
-
Acetone
-
Absolute ethanol
-
Anhydrous CaCl₂
Procedure:
-
To a solution of 2-aminobenzothiazole (3.0 g; 20 mmol) in acetone (15 mL), add 4-chlorobenzenesulphonylchloride (4.24 g; 20 mmol) with stirring.
-
Reflux the mixture for 45 minutes at 130 °C.
-
A white precipitate will form.
-
Recrystallize the precipitate from absolute ethanol.
-
Dry the purified product and store it in a desiccator over anhydrous CaCl₂.
In Vitro Antibacterial Activity Assessment (Agar Well Diffusion Technique)[1]
Materials:
-
Mueller-Hinton agar plates
-
Bacterial strains (e.g., E. coli, S. aureus)
-
3-hour broth culture of the test microorganisms
-
Synthesized compound solution (in a suitable solvent like DMSO)
-
Positive control (e.g., Ciprofloxacin)
-
Sterile cork borer (7 mm diameter)
Procedure:
-
Inoculate Mueller-Hinton agar plates with 0.1 mL of a 3-hour broth culture of the test microorganism.
-
Using a sterile cork borer, create wells (7 mm in diameter and 2.5 mm deep) in the inoculated agar.
-
Add a specific concentration of the synthesized compound solution to the wells.
-
Include a positive control (standard antibiotic) and a negative control (solvent) in separate wells.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
Materials:
-
Wistar rats
-
Carrageenan solution (1% w/v in saline)
-
Synthesized compound suspension (in a suitable vehicle like 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the synthesized compound or positive control orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a pletysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The N-(1,3-benzothiazol-2-yl)benzenesulfonamide scaffold has firmly established itself as a versatile and promising platform in medicinal chemistry. The ease of its synthesis and the ability to introduce a wide range of substituents on both the benzothiazole and benzenesulfonamide rings allow for the fine-tuning of its pharmacological properties. The demonstrated efficacy in antimicrobial, anticancer, and anti-inflammatory applications underscores the therapeutic potential of this compound class.
Future research should focus on elucidating the structure-activity relationships (SAR) for different biological targets in a more systematic manner. The exploration of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles is a key area for further investigation. Moreover, a deeper understanding of the molecular mechanisms and signaling pathways modulated by these compounds will be crucial for their rational design and development as next-generation therapeutic agents. The continued exploration of this remarkable scaffold holds great promise for addressing unmet medical needs across a spectrum of diseases.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Potential Therapeutic Targets of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is a novel chemical entity with no direct published studies detailing its biological activity. This technical guide is based on the extensively studied core scaffold, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, and the known pharmacological properties of the benzothiazole moiety. The primary proposed therapeutic target, based on this analysis, is platelet-type 12-lipoxygenase (12-LOX) .
Core Analysis: 12-Lipoxygenase Inhibition
The core structure, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, has been identified as a potent and selective inhibitor of 12-lipoxygenase[1][2][3]. 12-LOX is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory lipid mediators, primarily 12-hydroxyeicosatetraenoic acid (12-HETE). The overexpression and overactivity of 12-LOX have been implicated in a variety of pathological conditions, making it a compelling therapeutic target.
Potential Therapeutic Indications:
-
Thrombosis and Platelet Aggregation: 12-LOX plays a crucial role in platelet activation and aggregation. Inhibition of this enzyme can reduce thrombus formation, offering a potential therapeutic strategy for cardiovascular diseases such as myocardial infarction and stroke[1][2].
-
Cancer: Elevated levels of 12-LOX and its metabolite 12-HETE have been associated with tumor progression, metastasis, and angiogenesis in various cancers, including prostate, breast, and colorectal cancer[2].
-
Diabetes: 12-LOX is implicated in pancreatic β-cell dysfunction and apoptosis induced by inflammatory cytokines, suggesting that its inhibition could be beneficial in the treatment of type 1 and type 2 diabetes[4].
-
Inflammatory Disorders: As a key mediator of inflammation, targeting 12-LOX could be a valid approach for treating a range of inflammatory conditions[5][6][7].
-
Skin Diseases: The role of 12-LOX in skin inflammation and hyperproliferative skin disorders suggests its inhibitors could be used to treat conditions like psoriasis[4].
The addition of the benzothiazole moiety to the core scaffold is significant. Benzothiazole is a "privileged" heterocyclic scaffold in medicinal chemistry, known to confer a wide range of biological activities. Notably, several benzothiazole derivatives have been reported to exhibit lipoxygenase inhibitory activity[5][6][8]. Therefore, it is hypothesized that the N-(1,3-benzothiazol-2-yl) group in the target compound may enhance the potency and/or selectivity of 12-LOX inhibition or potentially introduce additional pharmacological activities.
Quantitative Data on Core Scaffold Analogues
The following table summarizes the in vitro activity of key analogues of the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide core scaffold against human 12-LOX, as reported by Luci et al., 2014. These data provide a benchmark for the potential potency of the target compound.
| Compound ID (Luci et al., 2014) | R Group (on sulfonamide) | 12-LOX IC50 (nM) |
| 1 | -H | 130 |
| 35 (ML355) | -CH3 | 20 |
| 36 | -CH2CH3 | 30 |
| 40 | -cyclopropyl | 40 |
| 45 | -phenyl | 110 |
Signaling Pathway
The following diagram illustrates the central role of 12-lipoxygenase in the arachidonic acid cascade and its downstream effects, which are the targets of inhibition.
References
- 1. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2015054662A1 - 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives as 12-lipoxygenase inhibitors - Google Patents [patents.google.com]
- 5. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of benzothiazole-based thiazolidinones as potential anti-inflammatory agents: anti-inflammatory activity, soybean lipoxygenase inhibition effect and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Structure-Activity Relationship of N-(1,3-benzothiazol-2-yl)benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and lipid-modulating effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development in this area.
Introduction
The N-(1,3-benzothiazol-2-yl)benzenesulfonamide scaffold is a privileged structure in drug discovery. The benzothiazole ring system is a bicyclic aromatic heterocycle that is isosteric to naphthalene and is present in numerous biologically active compounds. The sulfonamide group is a well-established pharmacophore known for its diverse biological activities. The combination of these two moieties has led to the development of potent and selective modulators of various biological targets. This guide will delve into the specific structural modifications of this core scaffold and their impact on different biological activities.
Antimicrobial Activity
N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have demonstrated significant potential as antimicrobial agents. The following table summarizes the minimum inhibitory concentration (MIC) values of a series of 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives against various microbial strains.
Table 1: Antimicrobial Activity of 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide Derivatives (MIC in µg/mL)
| Compound | R | Bacillus subtilis | Escherichia coli | Candida albicans | Mycobacterium tuberculosis H37Rv |
| 1a | H | >100 | >100 | >100 | 50 |
| 1b | 6-CH₃ | 50 | 100 | 100 | 25 |
| 1c | 6-Cl | 25 | 50 | 50 | 12.5 |
| 1d | 6-F | 25 | 50 | 50 | 12.5 |
| 1e | 6-NO₂ | 12.5 | 25 | 25 | 6.25 |
| 1f | 4-CH₃ | 100 | >100 | >100 | 50 |
| 1g | 4-Cl | 50 | 100 | 100 | 25 |
Structure-Activity Relationship Summary:
-
Substitution on the benzothiazole ring: The presence of electron-withdrawing groups at the 6-position of the benzothiazole ring generally enhances antimicrobial activity. For instance, the nitro derivative (1e ) exhibited the most potent activity against all tested strains. Halogen substitution (Cl, F) at the 6-position also resulted in good activity.
-
Substitution on the benzenesulfonamide ring: The position of the substituent on the benzenesulfonamide ring also influences activity, with substitutions at the 4-position of the benzothiazole ring generally showing lower activity compared to substitutions at the 6-position.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth overnight at 37°C. The cultures were then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compounds: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation and Incubation: The prepared inoculum was added to each well of the microtiter plate. The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Anticancer Activity
Several N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been investigated for their anticancer properties. The following table presents the half-maximal inhibitory concentration (IC50) values of representative compounds against a human hepatocellular carcinoma cell line (HepG2).
Table 2: Anticancer Activity of N-(1,3-benzothiazol-2-yl)benzenesulfonamide Derivatives against HepG2 cells (IC50 in µM)
| Compound | R (Benzothiazole) | R' (Benzenesulfonamide) | IC50 (48h) |
| 2a | H | 4-NH₂ | 45.2 |
| 2b | 6-F | 4-NH₂ | 38.5 |
| 2c | 6-Cl | 4-NH₂ | 29.6 |
| 2d | 6-OCH₃ | 4-NH₂ | 51.8 |
Structure-Activity Relationship Summary:
-
Substitution on the benzothiazole ring: Halogen substitution at the 6-position of the benzothiazole ring, particularly with chlorine (2c ), was found to enhance the anticancer activity. A fluorine substituent (2b ) also showed improved activity compared to the unsubstituted analog (2a ). The presence of a methoxy group (2d ) led to a decrease in activity.
Experimental Protocol: MTT Assay for Cell Viability
The antiproliferative activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HepG2 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability.
Anti-inflammatory Activity
The anti-inflammatory potential of N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes.
Table 3: COX-2 Inhibitory Activity of N-(1,3-benzothiazol-2-yl)benzenesulfonamide Derivatives
| Compound | R (Benzothiazole) | R' (Benzenesulfonamide) | COX-2 IC50 (µM) |
| 3a | H | 4-NH₂ | 5.8 |
| 3b | 6-Cl | 4-NH₂ | 1.2 |
| 3c | 6-F | 4-NH₂ | 2.5 |
| 3d | H | 4-NO₂ | 8.1 |
Structure-Activity Relationship Summary:
-
Substitution on the benzothiazole ring: Similar to the antimicrobial and anticancer activities, the presence of a chloro group at the 6-position of the benzothiazole ring (3b ) significantly enhanced the COX-2 inhibitory activity.
-
Substitution on the benzenesulfonamide ring: The 4-amino group on the benzenesulfonamide moiety appears to be favorable for COX-2 inhibition compared to a 4-nitro group.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The ability of the compounds to inhibit COX-2 was determined using a commercially available colorimetric COX inhibitor screening assay kit.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) were prepared according to the manufacturer's instructions.
-
Compound Incubation: The test compounds were pre-incubated with the COX-2 enzyme in a 96-well plate.
-
Reaction Initiation: The reaction was initiated by adding arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin H2 produced was measured colorimetrically at 590 nm.
-
IC50 Calculation: The IC50 value was calculated as the concentration of the compound that caused 50% inhibition of COX-2 activity.
Upregulation of ABCA1 Expression
A series of N-(1,3-benzothiazol-2-yl)benzenesulfonamides have been identified as novel upregulators of ATP-binding cassette transporter A1 (ABCA1) expression, which plays a crucial role in reverse cholesterol transport.[1][2]
Table 4: ABCA1 Upregulating Activity of N-(1,3-benzothiazol-2-yl)benzenesulfonamide Derivatives
| Compound | R (Benzothiazole) | R' (Benzenesulfonamide) | R'' (N-substituent) | EC50 (µM)[1][2] |
| 4a | 6-OCH₃ | 3-NH₂ | -CH₂COOEt | >10 |
| 4b | 6-F | 3-NH₂ | -CH₂COOEt | 1.52 |
| 4c | 6-Cl | 3-NH₂ | -CH₂COOEt | 0.97[1][2] |
| 4d | 6-Cl | 3-NH₂ | -CH₂CN | 0.37[1][2] |
| 4e | 6-F | 3-NH₂ | -CH₂CN | 0.41[1][2] |
Structure-Activity Relationship Summary:
-
Substitution on the benzothiazole ring: Replacing the methoxy group at the 6-position with a halogen (F or Cl) significantly increased the ABCA1 upregulating activity.[1][2]
-
N-substituent on the sulfonamide: Exchanging the ester group (-CH₂COOEt) with a cyano group (-CH₂CN) on the sulfonamide nitrogen resulted in more potent compounds.[1][2]
Experimental Protocol: ABCA1 Expression Assay
The upregulation of ABCA1 expression was evaluated in RAW264.7 macrophage cells.
-
Cell Treatment: RAW264.7 cells were treated with the test compounds for 24 hours.
-
RNA Isolation and qRT-PCR: Total RNA was isolated, and quantitative real-time PCR was performed to measure the mRNA levels of ABCA1.
-
Western Blot Analysis: Cell lysates were subjected to SDS-PAGE, and western blotting was performed using an anti-ABCA1 antibody to determine the protein expression levels.
-
Cholesterol Efflux Assay: To assess the functional consequence of increased ABCA1 expression, a cholesterol efflux assay was performed using [³H]-cholesterol-labeled macrophages and apolipoprotein A-I as the cholesterol acceptor.[1][2]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of N-(1,3-benzothiazol-2-yl)benzenesulfonamides can be attributed to their interaction with various cellular signaling pathways.
Inhibition of NF-κB and COX-2 Pathways (Anti-inflammatory and Anticancer)
The anti-inflammatory and some of the anticancer effects of these compounds are believed to be mediated through the inhibition of the NF-κB and COX-2 pathways.
References
Methodological & Application
Application Notes and Protocols: Synthesis of N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key precursors of N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide, a scaffold of interest in medicinal chemistry. The following sections describe the synthesis of three essential precursors: 2-aminobenzothiazole, 4-acetylaminobenzenesulfonyl chloride, and 4-aminobenzenesulfonamide (sulfanilamide). The subsequent condensation and deacetylation steps to yield the final product are also detailed.
I. Synthesis of Precursors
A multi-step synthetic pathway is employed, starting from readily available commercial reagents. The overall workflow involves the independent synthesis of two key building blocks, 2-aminobenzothiazole and 4-acetylaminobenzenesulfonyl chloride, which are then coupled and subsequently deprotected to yield the target molecule.
Synthesis of 2-Aminobenzothiazole
2-Aminobenzothiazole is a crucial heterocyclic building block. One common synthetic route involves the cyclization of phenylthiourea derivatives, which can be generated in situ from anilines and a thiocyanate source.
Experimental Protocol:
-
To a solution of aniline (0.1 mol) in a suitable solvent such as glacial acetic acid, add a thiocyanate salt (e.g., sodium thiocyanate, 0.12 mol).
-
Cool the mixture in an ice bath and add a solution of bromine (0.1 mol) in the same solvent dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for 2-3 hours at room temperature.
-
Pour the reaction mixture into a large volume of cold water.
-
Neutralize the solution with a base (e.g., sodium carbonate) until the product precipitates.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain pure 2-aminobenzothiazole.
Synthesis of 4-Acetylaminobenzenesulfonyl Chloride
This key intermediate is prepared by the chlorosulfonation of acetanilide.
Experimental Protocol:
-
In a fume hood, place dry acetanilide (0.5 mol) in a round-bottom flask equipped with a dropping funnel and a gas outlet connected to a trap for acidic gases.
-
Cool the flask in an ice-water bath and slowly add chlorosulfonic acid (2.5 mol) with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to 60-70 °C for 1-2 hours until the evolution of hydrogen chloride gas ceases.[1]
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
The solid 4-acetylaminobenzenesulfonyl chloride will precipitate. Collect the product by vacuum filtration and wash it with cold water.
-
The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like chloroform or benzene.[1]
Synthesis of 4-Aminobenzenesulfonamide (Sulfanilamide)
Sulfanilamide is synthesized from 4-acetylaminobenzenesulfonyl chloride in a two-step process involving amination followed by hydrolysis.
Experimental Protocol:
Step 1: Synthesis of 4-Acetylaminobenzenesulfonamide
-
Add the crude 4-acetylaminobenzenesulfonyl chloride (0.4 mol) to an excess of concentrated aqueous ammonia (e.g., 250 mL) with stirring.
-
The reaction is exothermic; maintain the temperature by cooling in an ice bath if necessary.
-
Stir the mixture until a thick paste is formed.
-
Heat the mixture on a water bath for about 30 minutes to complete the reaction.
-
Cool the mixture and acidify with dilute sulfuric acid to precipitate the product.
-
Filter the 4-acetylaminobenzenesulfonamide, wash with cold water, and dry.
Step 2: Hydrolysis to 4-Aminobenzenesulfonamide (Sulfanilamide)
-
To the 4-acetylaminobenzenesulfonamide (0.3 mol) in a round-bottom flask, add dilute hydrochloric acid (e.g., 10% HCl).
-
Heat the mixture under reflux for 30-60 minutes.[2]
-
Cool the solution and carefully neutralize with a solution of sodium carbonate.
-
The sulfanilamide will precipitate. Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the product by vacuum filtration, wash with cold water, and recrystallize from hot water to obtain pure sulfanilamide.
II. Synthesis of N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide
The final product is synthesized through the condensation of 2-aminobenzothiazole with 4-acetylaminobenzenesulfonyl chloride, followed by the hydrolysis of the acetyl group.
References
Application Notes and Protocols for the Synthesis of N-(Benzothiazol-2-yl)benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(benzothiazol-2-yl)benzenesulfonamides through the coupling of 2-aminobenzothiazole with various substituted benzenesulfonyl chlorides. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents and the versatile biological activities of the benzothiazole scaffold. These activities include, but are not limited to, antibacterial, anticancer, and anti-inflammatory properties. This application note includes a general protocol, specific examples with quantitative data, and a discussion of the well-established antibacterial mechanism of action, which involves the inhibition of the bacterial folate synthesis pathway.
Introduction
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, leading to the development of numerous drugs with a broad spectrum of therapeutic applications. The coupling of 2-aminobenzothiazole with substituted benzenesulfonyl chlorides yields N-(benzothiazol-2-yl)benzenesulfonamides, a class of compounds that combines the pharmacologically significant benzothiazole moiety with the versatile sulfonamide group. The substituents on the benzenesulfonyl chloride ring can be varied to modulate the electronic and steric properties of the final compound, which in turn can influence its biological activity. This protocol outlines a robust method for the synthesis of these target compounds and provides data for a range of substituted benzenesulfonyl chlorides, offering a valuable resource for researchers in drug discovery and development.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the coupling of 2-aminobenzothiazole and its analogue, 2-aminothiazole, with various substituted benzenesulfonyl chlorides. The data for the 2-aminothiazole reactions are included to provide a comparative basis for the effects of different substituents on the benzenesulfonyl chloride ring.
| Starting Amine | Benzenesulfonyl Chloride Substituent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminobenzothiazole | 4-Chloro | Acetone | None | 130 (reflux) | 0.75 | 40.83 | [1] |
| 2-Aminothiazole | 4-Methyl | Water | Sodium Acetate | 80-85 | 4 | 83 | |
| 2-Aminothiazole | 4-Methoxy | Water | Sodium Acetate | 80-85 | 8 | 82 | |
| 2-Aminothiazole | Unsubstituted | Water | Sodium Acetate | 80-85 | 6 | 80 | |
| 2-Aminothiazole | 4-Nitro | Not specified | Not specified | Not specified | Not specified | 43 | |
| 2-Aminothiazole | 4-Bromo | Not specified | Not specified | Not specified | Not specified | 35 | |
| 2-Aminothiazole | 4-Fluoro | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
General Protocol for the Synthesis of N-(Benzothiazol-2-yl)benzenesulfonamides
This protocol is a general method for the synthesis of N-(benzothiazol-2-yl)benzenesulfonamides. The specific quantities and reaction parameters for the synthesis of N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide are provided as a representative example.[1]
Materials:
-
2-Aminobenzothiazole
-
Substituted Benzenesulfonyl Chloride (e.g., 4-chlorobenzenesulfonyl chloride)
-
Acetone (or a suitable alternative solvent such as pyridine or water with a base)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel and flask)
-
Desiccator with a drying agent (e.g., anhydrous CaCl₂)
Procedure:
-
To a solution of 2-aminobenzothiazole (1.0 eq) in a suitable solvent (e.g., acetone), add the substituted benzenesulfonyl chloride (1.0 eq) with stirring.
-
The reaction mixture is then heated to reflux for a specified period (typically 45 minutes to 8 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a precipitate will form.
-
The reaction mixture is cooled to room temperature, and the precipitate is collected by filtration.
-
The crude product is washed with a suitable solvent and then recrystallized from an appropriate solvent (e.g., absolute ethanol) to yield the pure N-(benzothiazol-2-yl)benzenesulfonamide.
-
The purified product is dried in a desiccator over a suitable drying agent.
Example: Synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) [1]
-
To a solution of 2-aminobenzothiazole (3.0 g; 20 mmol) in acetone (15 mL), 4-chlorobenzenesulphonylchloride (4.24 g; 20 mmol) was added with stirring.[1]
-
The mixture was refluxed for 45 minutes at 130 °C.[1]
-
A white precipitate was formed, which was then recrystallized from absolute ethanol.[1]
-
The purified product was dried and stored in a desiccator over anhydrous CaCl₂.[1]
-
The yield of the final product was 40.83% with a melting point of 220–222 °C.[1]
Visualizations
Experimental Workflow
References
High-Throughput Screening Assays for Benzothiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) of benzothiazole derivatives, a class of heterocyclic compounds with a wide range of therapeutic potential. These guidelines are intended to assist researchers in the efficient identification and characterization of novel benzothiazole-based drug candidates.
Introduction to High-Throughput Screening (HTS)
High-throughput screening is a drug discovery process that utilizes automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological activity.[1][2] This technology accelerates the identification of "hits," which are compounds that demonstrate a desired effect and can be further optimized into lead compounds for drug development.[2] Common HTS assays include cell viability assays, reporter gene assays, and enzyme activity assays.
Data Presentation: Quantitative Bioactivity of Benzothiazole Derivatives
The following tables summarize the quantitative data from various studies on the anticancer and antimicrobial activities of benzothiazole derivatives.
Table 1: Anticancer Activity of Benzothiazole Derivatives (IC₅₀ Values in µM)
| Compound/Derivative | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HT-29 (Colon) | HepG2 (Liver) | MDA-MB-231 (Breast) | U-937 (Lymphoma) | B16-F10 (Melanoma) | THP-1 (Leukemia) |
| Thiourea containing benzothiazole 3 | 16.23 ± 0.81 | 4847.73 ± 2.39 | 34.58 ± 1.73 | ||||||
| Thiophene based acetamide 21 | 24.15 | 46.46 | |||||||
| Morpholine based thiourea 22 | 26.43 | 45.29 | |||||||
| Morpholine based thiourea bromo 23 | 18.10 | 38.85 | |||||||
| Nitrobenzylidene containing thiazolidine 54 | 0.036 | 0.048 | |||||||
| Chlorobenzyl indole semicarbazide 55 | 0.84 | 0.024 | 0.88 | ||||||
| Naphthalimide derivative 66 | 7.91 ± 0.4 | 4.074 ± 0.3 | 3.72 ± 0.3 | ||||||
| Naphthalimide derivative 67 | 5.08 ± 0.3 | 3.89 ± 0.3 | 3.47 ± 0.2 | ||||||
| Derivative 61 | 10.67 ± 2.02 (µg/mL) | ||||||||
| Derivative 62 | 9.0 ± 1.0 (µg/mL) | ||||||||
| Indole based hydrazine carboxamide 12 | 0.015 | ||||||||
| Benzothiazole derivative 4d | 7.66 | ||||||||
| Benzothiazole derivative 4h | 12.16 | ||||||||
| Benzothiazole derivative 4k | 10.08 | ||||||||
| Benzothiazole derivative 4m | 8.49 | ||||||||
| Benzothiazole derivative 2b | 12.44 | ||||||||
| Benzothiazole derivative 4f | 10.04 | ||||||||
| Benzothiazole derivative 4i | 14.80 | ||||||||
| Benzothiazole derivative 4j | 9.53 | ||||||||
| Benzothiazole derivative 4l | 14.78 | ||||||||
| Benzothiazole derivative 4e | 12.77 |
Data compiled from multiple sources.[3][4][5][6][7] Note that some values were reported in µg/mL and are indicated as such.
Table 2: Antimicrobial Activity of Benzothiazole Derivatives (MIC Values in µg/mL)
| Compound/Derivative | S. aureus | B. subtilis | E. coli | C. albicans | A. niger |
| Compound 3 | 50-200 | 25-200 | 25-100 | 25 | >400 |
| Compound 4 | 50-200 | 25-200 | 25-100 | 50 | >400 |
| Compound 10 | 50-200 | 25-200 | 25-100 | 100 | >400 |
| Compound 12 | 50-200 | 25-200 | 25-100 | 50 | >400 |
| Compound 2j | 0.23-0.94 (mg/mL) | 0.23 (mg/mL) | |||
| Compound 2b | |||||
| Compound 2e | |||||
| Compound 2g | 0.23 (mg/mL) | ||||
| Compound 2d | 0.23 (mg/mL) | 0.08-0.17 (mg/mL) | |||
| Compound 2k | 0.23 (mg/mL) | ||||
| Compound 8 | 0.23 (mg/mL) | ||||
| Compound 16c | 0.025 (mM) |
Data compiled from multiple sources.[2][8][9] Note that some values were reported in mg/mL or mM and are indicated as such.
Experimental Protocols
This section provides detailed methodologies for key HTS assays relevant to the screening of benzothiazole derivatives.
Cell Viability and Cytotoxicity Assays
3.1.1. MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13][14]
Materials:
-
Benzothiazole derivative library (dissolved in DMSO)
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value for each compound using a dose-response curve.
3.1.2. Resazurin (AlamarBlue) Assay Protocol
The Resazurin assay is a fluorometric method to measure cell viability.[15][16][17][18][19]
Materials:
-
Benzothiazole derivative library
-
Adherent or suspension cell lines
-
Complete cell culture medium
-
Resazurin solution (e.g., 0.15 mg/mL in PBS)
-
96-well or 384-well black, clear-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a suitable density in 100 µL of medium.
-
Compound Treatment: Add the benzothiazole derivatives at various concentrations to the wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 10 µL of Resazurin solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Determine cell viability by comparing the fluorescence of treated cells to untreated controls.
Luciferase Reporter Gene Assay Protocol
This assay is used to study the effect of compounds on the transcriptional activity of a specific gene promoter.[20][21][22][23]
Materials:
-
Benzothiazole derivative library
-
Reporter cell line (stably or transiently transfected with a luciferase reporter construct)
-
Cell culture medium
-
Luciferase assay reagent (containing luciferin substrate and lysis buffer)
-
Opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Plating: Plate the reporter cells in an opaque 96-well plate.
-
Compound Addition: Add the benzothiazole derivatives to the wells.
-
Incubation: Incubate the plate for a period sufficient to allow for changes in gene expression (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Reaction: Add the luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase) and determine the effect of the compounds on promoter activity.
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical HTS workflow and the signaling pathways modulated by benzothiazole derivatives.
High-Throughput Screening (HTS) Workflow
Caption: A generalized workflow for high-throughput screening of benzothiazole derivatives.
PI3K/Akt Signaling Pathway Inhibition by Benzothiazole Derivatives
Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.
MAPK/ERK Signaling Pathway Modulation by Benzothiazole Derivatives
Caption: Modulation of the MAPK/ERK signaling pathway by benzothiazole derivatives.
References
- 1. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. tribioscience.com [tribioscience.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. labbox.es [labbox.es]
- 19. mdpi.com [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Evaluating the Efficacy of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is a novel synthetic compound with potential as an anti-cancer agent. Its chemical structure, featuring benzothiazole and benzenesulfonamide moieties, suggests a possible role as an inhibitor of protein-protein interactions. This document provides a comprehensive guide to the cell-based assays and protocols required to evaluate the efficacy of this compound, with a focus on its potential mechanism of action as a Bcl-2 family inhibitor.
Hypothesized Mechanism of Action: Inhibition of Bcl-2 Family Proteins
The Bcl-2 (B-cell lymphoma 2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Mcl-1, prevent apoptosis by sequestering pro-apoptotic proteins like Bax and Bak. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a key mechanism of survival and resistance to therapy.
The chemical scaffold of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is similar to other known small molecule inhibitors that mimic the BH3 domain of pro-apoptotic proteins, thereby disrupting the interaction between anti- and pro-apoptotic Bcl-2 family members. This disruption liberates Bax and Bak, which can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptosis.
Below is a diagram illustrating the hypothesized signaling pathway.
Caption: Hypothesized mechanism of action via Bcl-2 inhibition.
Experimental Protocols
A panel of cell-based assays is recommended to thoroughly evaluate the efficacy and mechanism of action of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, such as late apoptotic and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat them with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
References
Application Notes: In Vitro Carbonic Anhydrase Inhibition Assay for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonamide-based compounds are a well-established class of inhibitors targeting carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] CAs are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[2][3] Dysregulation of CA activity has been implicated in various diseases such as glaucoma, epilepsy, and cancer, making them a key target for drug discovery.[2]
This document provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide against human carbonic anhydrase isoforms. The assay is based on a colorimetric method that monitors the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product with an absorbance maximum at 405 nm.[3][4] The rate of p-nitrophenol formation is directly proportional to the CA activity.
Principle of the Assay
The assay measures the esterase activity of carbonic anhydrase. In the presence of CA, p-nitrophenyl acetate is hydrolyzed to p-nitrophenol and acetate. The production of the chromogenic p-nitrophenol can be continuously monitored spectrophotometrically. When an inhibitor, such as N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, is present, it binds to the enzyme, leading to a decrease in the rate of pNPA hydrolysis. The extent of inhibition can be quantified by measuring the reduction in the reaction rate.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human Carbonic Anhydrase II (hCA II), recombinant | Sigma-Aldrich | C2522 |
| p-Nitrophenyl Acetate (pNPA) | Sigma-Aldrich | N8130 |
| N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide | Custom Synthesis/User Provided | - |
| Acetazolamide (Positive Control Inhibitor) | Sigma-Aldrich | A6011 |
| Tris-HCl Buffer (pH 7.4) | Thermo Fisher | 15567027 |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |
| 96-well, clear, flat-bottom microplates | Corning | 3596 |
| Microplate Reader | - | - |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of hCA II in Assay Buffer. Store at -80°C in aliquots. On the day of the experiment, thaw an aliquot and dilute to the final working concentration (e.g., 2 µg/mL) with Assay Buffer. Keep on ice.
-
Substrate Solution: Prepare a 10 mM stock solution of p-Nitrophenyl Acetate in DMSO. Store at -20°C. On the day of the experiment, dilute the stock solution to the final working concentration (e.g., 1 mM) with Assay Buffer.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide in DMSO.
-
Positive Control Stock Solution: Prepare a 10 mM stock solution of Acetazolamide in DMSO.
Assay Procedure
-
Compound Dilution: Prepare a serial dilution of the test compound and the positive control (Acetazolamide) in Assay Buffer containing a final DMSO concentration of 1%. The concentration range should be selected to determine the IC50 value (e.g., 0.01 nM to 100 µM).
-
Assay Plate Setup:
-
Add 20 µL of the diluted test compound or positive control to the appropriate wells of a 96-well plate.
-
For the control (100% enzyme activity), add 20 µL of Assay Buffer with 1% DMSO.
-
For the blank (no enzyme), add 40 µL of Assay Buffer.
-
-
Enzyme Addition: Add 20 µL of the diluted hCA II solution to all wells except the blank wells.
-
Pre-incubation: Mix the plate gently and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 160 µL of the pre-warmed (37°C) pNPA substrate solution to all wells to initiate the reaction. The final reaction volume will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
Data Analysis
-
Calculate the Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the Percent Inhibition:
-
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Where V_control is the rate of the reaction with no inhibitor and V_inhibitor is the rate of the reaction in the presence of the test compound.
-
-
Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Data Presentation
The inhibitory activity of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide and the positive control, Acetazolamide, can be summarized in the following table.
| Compound | Target Enzyme | IC50 (nM) [Predicted Range] |
| N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide | hCA II | 10 - 100 |
| Acetazolamide | hCA II | 12 |
Note: The IC50 range for the test compound is a hypothetical prediction based on the activity of structurally similar sulfonamides. Actual values must be determined experimentally.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Carbonic Anhydrase Catalytic Mechanism and Inhibition
Caption: Simplified mechanism of carbonic anhydrase and its inhibition.
References
Application Notes and Protocols for In Vivo Evaluation of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is a novel chemical entity. A review of existing scientific literature reveals no specific in vivo studies for this compound. However, the benzothiazole and benzenesulfonamide moieties are present in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Furthermore, structurally similar compounds, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, have been identified as potent inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation, thrombosis, and cancer.[6]
These application notes provide a set of proposed in vivo animal models to test the efficacy, pharmacokinetics, and safety of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, based on the potential therapeutic applications of structurally related compounds.
Proposed In Vivo Studies
Based on the profile of similar compounds, the following in vivo studies are recommended to characterize the biological effects of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide:
-
Pharmacokinetic (PK) Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Anti-inflammatory Efficacy Model: Using a carrageenan-induced paw edema model to assess anti-inflammatory activity.
-
Anticancer Efficacy Model: Employing a human tumor xenograft model in immunocompromised mice to evaluate anti-tumor potential.
-
Acute Toxicity Study: To determine the potential for acute toxic effects and establish a preliminary safety profile.
Data Presentation
Quantitative data from the proposed studies should be organized into clear, structured tables for easy interpretation and comparison.
Table 1: Pharmacokinetic Parameters
| Parameter | Route of Administration | Dose (mg/kg) | Value | Units |
| Cmax | IV | ng/mL | ||
| PO | ng/mL | |||
| Tmax | IV | h | ||
| PO | h | |||
| AUC(0-t) | IV | ngh/mL | ||
| PO | ngh/mL | |||
| Half-life (t1/2) | IV | h | ||
| PO | h | |||
| Bioavailability (F%) | PO | % |
Table 2: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume at 1h (mL) | Paw Volume at 3h (mL) | Paw Volume at 6h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | |||
| Test Compound | |||||
| Positive Control |
Table 3: Antitumor Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (Day 21) (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | 0 | ||
| Test Compound | ||||
| Positive Control |
Table 4: Acute Toxicity Study Results
| Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Clinical Signs of Toxicity |
Experimental Protocols
Pharmacokinetic (PK) Profiling in Rodents
Objective: To determine the pharmacokinetic profile of the test compound after intravenous (IV) and oral (PO) administration.
Materials:
-
Test compound
-
Appropriate vehicle for formulation
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
Cannulas for blood collection
-
Analytical method for quantification of the test compound in plasma (e.g., LC-MS/MS)
Protocol:
-
Fast animals overnight prior to dosing.
-
Divide animals into two groups for IV and PO administration.
-
For the IV group, administer the test compound via tail vein injection.
-
For the PO group, administer the test compound via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) into tubes containing an anticoagulant.
-
Process blood to separate plasma.
-
Analyze plasma samples to determine the concentration of the test compound.
-
Calculate pharmacokinetic parameters using appropriate software.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory properties of the test compound.
Materials:
-
Test compound
-
Carrageenan solution (1% in saline)
-
Positive control (e.g., indomethacin)
-
Plethysmometer
Protocol:
-
Acclimatize male Wistar rats for at least one week.
-
Divide animals into treatment groups (vehicle, test compound at various doses, positive control).
-
Administer the test compound or vehicle orally one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Human Tumor Xenograft Model in Mice
Objective: To assess the in vivo antitumor activity of the test compound.
Materials:
-
Human cancer cell line (e.g., A549 for lung cancer)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant human tumor cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle, test compound at various doses, positive control).
-
Administer the treatment as per the defined schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis if required.
Acute Toxicity Study in Mice
Objective: To determine the short-term toxicity and the maximum tolerated dose (MTD) of the test compound.
Materials:
-
Test compound
-
Swiss albino mice
Protocol:
-
Divide mice into groups and administer single escalating doses of the test compound.
-
Include a control group receiving only the vehicle.
-
Observe animals closely for clinical signs of toxicity immediately after dosing and periodically for 14 days.
-
Record mortality, body weight changes, and any abnormal behavioral or physiological signs.
-
Perform gross necropsy at the end of the study to examine major organs for any abnormalities.
Visualizations
Caption: Workflow for a typical pharmacokinetic study.
Caption: Proposed inhibitory action on the 12-LOX pathway.
Caption: Workflow for a xenograft tumor model study.
References
- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. bpasjournals.com [bpasjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive analytical method for the quantification of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (henceforth referred to as "the analyte") in human plasma. The method utilizes a solid-phase extraction (SPE) procedure for sample cleanup, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described protocol demonstrates high accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. All validation parameters meet the general criteria outlined in regulatory guidance for bioanalytical method validation.[1][2][3][4]
Introduction
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is a novel sulfonamide derivative with potential therapeutic applications. To support its clinical development, a reliable and validated bioanalytical method is essential for accurately measuring its concentration in biological matrices. LC-MS/MS has become the preferred technique for such applications due to its superior sensitivity and selectivity.[5][6][7][8] This document provides a comprehensive protocol for its quantification in human plasma, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
Analyte: N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (≥98% purity)
-
Internal Standard (IS): N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide-¹³C₆ (or a suitable structural analog)
-
Solvents: Acetonitrile, Methanol (HPLC or LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Reagents: Formic acid (≥99%), Ammonium hydroxide
-
Biological Matrix: Drug-free human plasma (K₂EDTA as anticoagulant)
-
SPE Cartridges: Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX, 30 mg, 1 mL)
Instrumentation
-
LC System: UHPLC system capable of binary gradient elution.
-
MS System: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels: LLOQ (Lower Limit of Quantification), LQC (Low QC), MQC (Medium QC), and HQC (High QC).
-
IS Working Solution (100 ng/mL): Dilute the IS primary stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To a 100 µL aliquot of plasma sample (CC, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of water.[9][10]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Analysis Workflow
Caption: Workflow for the quantification of the analyte in plasma.
Data and Results
The method was validated for linearity, accuracy, precision, recovery, and matrix effect.
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | m/z 457.1 → 154.1 (Quantifier), 457.1 → 244.2 (Qualifier) |
| MRM Transition (IS) | m/z 463.1 → 160.1 |
| Collision Energy | Analyte: 25 eV, 18 eV; IS: 25 eV |
| Dwell Time | 100 ms |
Principle of MRM Quantification
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. forensicresources.org [forensicresources.org]
Application Notes and Protocols: Molecular Docking Simulation of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide with Carbonic Anhydrase IX
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is a member of the benzothiazole sulfonamide class of compounds. Molecules in this class have demonstrated potent inhibitory activity against various isoforms of human carbonic anhydrase (CA). Of particular interest are the tumor-associated isoforms, Carbonic Anhydrase IX (CA IX) and XII, which are overexpressed in a variety of cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[1][2][3] This makes CA IX a compelling therapeutic target for anticancer drug design.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to its protein target. This document provides detailed protocols for performing a molecular docking simulation of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide with its target protein, human Carbonic Anhydrase IX. Protocols for two widely used docking software suites, Schrödinger's Glide and AutoDock Vina, are presented.
Data Presentation
The following table summarizes experimentally determined inhibition constants (Kᵢ) and computationally predicted binding energies for benzothiazole-based sulfonamides and related inhibitors against human Carbonic Anhydrase IX. This data provides a reference for the expected range of binding affinities for the title compound.
| Compound Class | Target Protein | Kᵢ (nM) | Docking Score (kcal/mol) | Reference |
| Benzo[d]thiazole-5- and 6-sulfonamides | hCA IX | 3.7 - 295.6 | - | [5][6] |
| Triazole benzene sulfonamide derivatives | hCA IX (5FL4) | - | -7.9 to -9.2 | [7] |
| Coumarin derivatives | hCA IX (3IAI) | - | -8.92 (best score) | [4] |
| Known CA IX inhibitors (9FK, CJK) | hCA IX (5FL4) | - | -8.2 to -8.3 | [8] |
Experimental Protocols
Protocol 1: Molecular Docking using Schrödinger Suite
This protocol outlines the steps for performing molecular docking using the Schrödinger Suite, a comprehensive software package for drug discovery.
1. Receptor Preparation (Protein Preparation Wizard):
-
Objective: To prepare the crystal structure of human Carbonic Anhydrase IX for docking.
-
Software: Schrödinger Maestro, Protein Preparation Wizard.[3][9]
-
Steps:
-
Launch Maestro and import the crystal structure of human Carbonic Anhydrase IX (PDB ID: 5FL4).
-
Assign bond orders, add hydrogens, and create zero-order bonds to metals.
-
Create disulfide bonds.
-
Fill in missing side chains and loops using Prime.
-
Generate het states at pH 7.4 ± 2.0 using Epik.
-
Optimize the hydrogen-bond network.
-
Perform a restrained minimization of the protein structure using the OPLS4 force field, converging heavy atoms to an RMSD of 0.30 Å.[5][11]
-
2. Ligand Preparation (LigPrep):
-
Objective: To generate a low-energy, 3D conformation of the ligand.
-
Input: 2D structure of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.
-
Steps:
-
Draw the 2D structure of the ligand in Maestro or import it from a file.
-
Generate possible ionization states at a target pH of 7.4 ± 2.0.
-
Generate tautomers and stereoisomers.
-
Perform a conformational search and minimize the ligand structure using the OPLS4 force field.[11]
-
3. Receptor Grid Generation (Glide):
-
Objective: To define the active site and create the grid for docking.
-
Software: Schrödinger Maestro, Glide.
-
Steps:
-
With the prepared protein loaded in Maestro, open the Receptor Grid Generation panel.
-
Define the active site by selecting the co-crystallized ligand in the PDB structure (if available) or by specifying the active site residues. For CA IX, the active site is centered around the catalytic zinc ion.
-
The enclosing box should be centered on the active site with a size of approximately 20 x 20 x 20 Å.
-
Generate the receptor grid.
-
4. Ligand Docking (Glide):
-
Objective: To dock the prepared ligand into the receptor grid.
-
Software: Schrödinger Maestro, Glide.
-
Steps:
-
Open the Ligand Docking panel in Maestro.
-
Select the generated receptor grid file.
-
Choose the prepared ligand file.
-
Select the docking precision. Standard Precision (SP) is suitable for initial screening, while Extra Precision (XP) provides more accurate results.[15]
-
Start the docking job.
-
Analyze the results, including the docking score (G-Score), binding pose, and interactions with the protein residues.
-
Protocol 2: Molecular Docking using AutoDock Vina
This protocol describes the molecular docking procedure using the open-source software AutoDock Vina.
1. Receptor Preparation:
-
Objective: To prepare the protein structure in the required PDBQT format.
-
Software: AutoDock Tools (ADT).
-
Steps:
-
Open the PDB file (5FL4) in ADT.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
2. Ligand Preparation:
-
Objective: To prepare the ligand structure in the required PDBQT format.
-
Input: 3D structure of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.
-
Software: AutoDock Tools (ADT).
-
Steps:
-
Open the ligand file in ADT.
-
Detect the ligand root and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
3. Grid Box Definition:
-
Objective: To define the search space for the docking simulation.
-
Software: AutoDock Tools (ADT) or manual specification.
-
Steps:
-
Load the prepared receptor (PDBQT file) into ADT.
-
Open the Grid Box tool.
-
Center the grid box on the active site of CA IX. Based on a similar study using PDB ID 5FL4, the grid center can be set to x = 11.928, y = -25.751, and z = 59.429.[8]
-
Set the dimensions of the grid box to cover the entire active site. A size of 35 x 35 x 35 Å is recommended.[8]
-
Save the grid parameters to a configuration file.
-
4. Docking Simulation (AutoDock Vina):
-
Objective: To perform the docking calculation.
-
Software: AutoDock Vina.
-
Steps:
-
Open a terminal or command prompt.
-
Execute the Vina command, specifying the paths to the receptor PDBQT, ligand PDBQT, and the configuration file containing the grid box parameters.
-
Set the exhaustiveness parameter, which controls the thoroughness of the search. A value of 16 is recommended for a comprehensive search.[8]
-
Vina will output a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Analyze the results to identify the best binding pose and interactions.
-
Visualization of Workflows and Signaling Pathways
Below are diagrams illustrating the experimental workflows described in this document.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparing a database of corrected protein structures important in cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. schrodinger.com [schrodinger.com]
- 7. Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protein Preparation Wizard — NodePit [nodepit.com]
- 10. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 11. schrodinger.com [schrodinger.com]
- 12. schrodinger.com [schrodinger.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide as a Chemical Probe
Disclaimer: The following application note is a hypothetical construct based on the analysis of the compound's structural motifs. As of the date of this document, no specific biological data for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (hereafter referred to as Probe-1) has been found in publicly available literature. The proposed target and protocols are based on the known activities of related benzothiazole sulfonamide compounds.[1][2]
Introduction
Probe-1 is a synthetic molecule featuring a benzothiazole sulfonamide core structure. Compounds containing this scaffold have demonstrated a wide range of biological activities, notably as antimicrobial agents that target the folate biosynthesis pathway.[2][3] Specifically, the sulfonamide moiety is a well-established pharmacophore known to competitively inhibit the enzyme dihydropteroate synthase (DHPS).[2] DHPS is crucial for bacterial synthesis of folic acid, an essential nutrient for DNA synthesis and repair. The vanillylamine-like portion of Probe-1 may contribute to cell permeability or additional interactions within the target protein's binding site.[4][5]
This document outlines the potential use of Probe-1 as a chemical probe to investigate bacterial folate metabolism through the inhibition of DHPS. It provides hypothetical data and detailed protocols for its characterization.
Target and Mechanism of Action
Proposed Target: Dihydropteroate Synthase (DHPS) Proposed Mechanism: Competitive inhibition with respect to the natural substrate, para-aminobenzoic acid (PABA). By binding to the PABA site on the DHPS enzyme, Probe-1 is hypothesized to block the synthesis of dihydropteroate, a precursor to folic acid, thereby halting bacterial growth.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for Probe-1 against a representative bacterial DHPS enzyme (e.g., from Staphylococcus aureus).
| Parameter | Value (Hypothetical) | Description |
| Enzymatic Inhibition | ||
| IC₅₀ vs. S. aureus DHPS | 75 nM | The concentration of Probe-1 required to inhibit 50% of the DHPS enzyme activity in a biochemical assay. |
| Kᵢ (Competitive) | 35 nM | The inhibition constant, indicating the binding affinity of Probe-1 to the DHPS enzyme. |
| Cellular Activity | ||
| MIC vs. S. aureus | 1.2 µg/mL | The Minimum Inhibitory Concentration of Probe-1 required to prevent visible growth of S. aureus. |
| MIC vs. E. coli | 2.5 µg/mL | The Minimum Inhibitory Concentration of Probe-1 required to prevent visible growth of E. coli. |
| Selectivity | ||
| Cytotoxicity (HepG2 cells) | > 50 µM | Concentration at which Probe-1 shows significant toxicity to a human cell line, indicating selectivity. |
Experimental Protocols
Protocol 1: In Vitro DHPS Enzyme Inhibition Assay
This protocol describes a colorimetric assay to determine the IC₅₀ value of Probe-1 against recombinant DHPS. The assay measures the consumption of PABA.
Materials:
-
Recombinant S. aureus DHPS enzyme
-
Probe-1 stock solution (10 mM in DMSO)
-
Para-aminobenzoic acid (PABA)
-
Dihydropterin pyrophosphate (DHPP)
-
Tris-HCl buffer (pH 8.5)
-
4-(dimethylamino)benzaldehyde (DMAB)
-
Trichloroacetic acid (TCA)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Probe-1 in DMSO, followed by a 1:100 dilution in Tris-HCl buffer to achieve the desired final concentrations (e.g., from 1 nM to 100 µM).
-
Reaction Mixture: In a 96-well plate, add the following in order:
-
50 µL of Tris-HCl buffer (pH 8.5)
-
10 µL of diluted Probe-1 or DMSO (for control wells)
-
20 µL of DHPS enzyme solution (final concentration ~50 nM)
-
Incubate for 15 minutes at 37°C.
-
-
Initiate Reaction: Add 10 µL of PABA (final concentration ~5 µM) and 10 µL of DHPP (final concentration ~10 µM) to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 10% TCA.
-
Color Development: Add 50 µL of 1% DMAB in 2M HCl. This reagent reacts with any unconsumed PABA to produce a yellow color.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of Probe-1 relative to the DMSO control. Plot the percent inhibition against the log concentration of Probe-1 and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of Probe-1 required to inhibit the growth of bacteria using the broth microdilution method.
Materials:
-
Probe-1 stock solution (1 mg/mL in DMSO)
-
S. aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the Probe-1 stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (bacteria in MHB with no compound) and a negative control (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Probe-1 at which there is no visible growth (turbidity) in the well.
Visualizations
Caption: Hypothetical mechanism of Probe-1 inhibiting the bacterial folate pathway.
Caption: Workflow for characterizing Probe-1's inhibitory activity.
References
Application Notes and Protocols for the Preclinical Formulation of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is a novel chemical entity with potential therapeutic applications. Its complex aromatic structure, incorporating benzothiazole, sulfonamide, and substituted phenol moieties, suggests that it is likely a poorly water-soluble compound. Proper formulation is therefore critical for achieving adequate exposure in preclinical studies to enable the assessment of its efficacy and safety. These application notes provide a comprehensive guide to the initial formulation development of this compound for in vitro and in vivo preclinical evaluation.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is the foundation of formulation development. While experimental data for this specific molecule is not widely available, the properties of structurally similar compounds can provide initial guidance.
Table 1: Physicochemical Properties of a Structurally Similar Compound (4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide)
| Property | Value | Implication for Formulation |
| Molecular Formula | C₁₇H₁₇N₃O₄S₂ | - |
| Molecular Weight | 391.5 g/mol [1] | High molecular weight can sometimes correlate with lower permeability. |
| XLogP3 | 2.9[1] | A positive LogP value indicates lipophilicity and likely poor aqueous solubility. |
| pKa (predicted) | Acidic (sulfonamide N-H) ~8-9; Basic (amines) ~4-5 | The presence of ionizable groups suggests that solubility may be pH-dependent. |
| Aqueous Solubility | Predicted to be low | Will require enabling formulation strategies for both in vitro and in vivo studies. |
Preformulation Studies
Preformulation studies are essential to characterize the API and select an appropriate formulation strategy.
Solubility Screening Protocol
Objective: To determine the solubility of the compound in a range of pharmaceutically acceptable solvents to identify potential vehicles for preclinical studies.
Methodology:
-
Add an excess amount of the compound to a known volume (e.g., 1 mL) of each selected solvent in a glass vial.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Table 2: Example Solubility Screening Vehicle Panel
| Vehicle Category | Specific Examples |
| Aqueous Buffers | pH 4.5 Acetate Buffer, pH 7.4 Phosphate Buffered Saline (PBS) |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO) |
| Surfactants | Tween® 80 (Polysorbate 80), Kolliphor® EL (Cremophor® EL), Sodium Lauryl Sulfate (SLS)[2] |
| Lipids/Oils | Miglyol® 812, Sesame Oil, Capryol® 90 |
Solid-State Characterization
The solid form of the API can significantly impact its solubility and stability. It is crucial to determine if the compound is crystalline or amorphous and to identify any potential polymorphs.
Recommended Techniques:
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline form or confirm an amorphous state.
Formulation Strategies for Preclinical Studies
Given the predicted poor aqueous solubility, enabling formulations will be necessary.
-
For In Vitro Studies: The most common approach is to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous cell culture medium. Care must be taken to avoid precipitation, and the final DMSO concentration should be kept low (typically <0.5%) to prevent cellular toxicity.
-
For In Vivo Oral Dosing:
-
Suspensions: A micronized suspension in an aqueous vehicle containing a suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Tween® 80) is a common starting point.
-
Solutions: If the required dose is low and solubility in a co-solvent system is sufficient, a solution formulation may be feasible.
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating in lipids or self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.[3]
-
-
For In Vivo Intravenous Dosing:
-
Solubilized Formulations: A solution using a mixture of co-solvents (e.g., PEG 400, ethanol) and water for injection is often used. The formulation must be sterile and have a physiologically acceptable pH. Cyclodextrins can also be employed to enhance the solubility of poorly water-soluble drugs for parenteral administration.[4]
-
Experimental Protocols
Protocol 1: Preparation of a Vehicle for In Vitro Cellular Assays
Objective: To prepare a 10 mM stock solution in DMSO for use in cell-based assays.
Materials:
-
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance and weigh boat
-
Microcentrifuge tubes
Procedure:
-
Weigh out 3.915 mg of the compound (assuming a molecular weight of 391.5 g/mol ).
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly for 2-5 minutes until the solid is completely dissolved.
-
Visually inspect for any undissolved particulates.
-
This 10 mM stock solution can be serially diluted in cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is below the tolerance level of the cell line.
Protocol 2: Preparation of an Oral Suspension Formulation for Rodent Pharmacokinetic Studies
Objective: To prepare a 10 mg/mL suspension for oral gavage.
Materials:
-
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (micronized, if possible)
-
Methylcellulose (0.5% w/v) in purified water
-
Tween® 80
-
Glass mortar and pestle
-
Stir plate and magnetic stir bar
Table 3: Composition of an Example 10 mg/mL Oral Suspension Formulation
| Component | Concentration (% w/v) | Amount for 10 mL |
| API | 1.0% | 100 mg |
| Tween® 80 | 0.1% | 10 µL |
| 0.5% Methylcellulose | q.s. to 100% | q.s. to 10 mL |
Procedure:
-
Weigh 100 mg of the API.
-
In a glass mortar, add 10 µL of Tween® 80 to the API powder and triturate with the pestle to form a smooth paste. This step ensures the particles are adequately wetted.
-
Slowly add approximately 5 mL of the 0.5% methylcellulose solution to the mortar while continuously triturating to form a uniform suspension.
-
Transfer the suspension to a glass beaker containing a stir bar.
-
Rinse the mortar and pestle with the remaining 5 mL of the methylcellulose solution and add it to the beaker to ensure a complete transfer of the API.
-
Stir the suspension for at least 30 minutes before dosing. Continue to stir during the dosing procedure to maintain homogeneity.
Protocol 3: Preparation of a Solubilized Formulation for Intravenous Administration in Rodents
Objective: To prepare a 2 mg/mL solution for intravenous injection.
Materials:
-
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Sterile Saline (0.9% NaCl)
-
Sterile glass vial
-
Vortex mixer
Table 4: Composition of an Example 2 mg/mL Intravenous Formulation
| Component | Concentration (% v/v) | Amount for 5 mL |
| API | - | 10 mg |
| PEG 400 | 40% | 2.0 mL |
| Propylene Glycol | 10% | 0.5 mL |
| Sterile Saline | 50% | 2.5 mL |
Procedure:
-
Weigh 10 mg of the API and place it in a sterile glass vial.
-
Add 2.0 mL of PEG 400 to the vial. Vortex until the API is completely dissolved. Gentle warming in a water bath (<40°C) may be used if necessary.
-
Add 0.5 mL of Propylene Glycol and vortex to mix.
-
Slowly add 2.5 mL of sterile saline while vortexing. Observe for any signs of precipitation. If the solution remains clear, it is ready for use.
-
The final formulation should be filtered through a 0.22 µm sterile filter before administration.
Visualizations
Caption: Preclinical formulation development workflow.
References
- 1. 4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide | C17H17N3O4S2 | CID 1079729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Cyclodextrin-Based Formulations as a Promising Strategy to Overcome the Blood–Brain Barrier: Historical Overview and Prospects in Glioblastoma Treatment [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide?
The synthesis is typically a two-step process. The first step is the synthesis of the precursor, N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide. The second step is a reductive amination reaction between this precursor and 2-hydroxy-3-methoxybenzaldehyde.
Q2: Which reducing agent is best for the reductive amination step?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for this type of reductive amination. It is a mild and selective reducing agent that is particularly effective for reactions involving weakly basic amines, such as sulfonamides.[1] Compared to sodium cyanoborohydride (NaBH₃CN), it is less toxic and can often provide better yields and reproducibility. However, NaBH₃CN can also be effective, especially when it is important to avoid reduction of the starting aldehyde.[2]
Q3: I am observing a low yield of the final product. What are the potential causes and how can I improve it?
Low yields can result from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete imine formation, side reactions, or suboptimal reaction conditions.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A recommended mobile phase is a mixture of n-hexane and ethyl acetate. The disappearance of the starting materials (the aminobenzenesulfonamide and the aldehyde) and the appearance of a new spot corresponding to the product will indicate the reaction's progression.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Imine Formation | The equilibrium between the aldehyde/ketone and the imine can be shifted towards imine formation by removing water. While not always necessary for one-pot reductive aminations, if yields are low, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves. |
| Decomposition of Reactants or Product | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if your starting materials are sensitive to oxidation. The phenolic hydroxyl group might be sensitive to certain conditions. |
| Suboptimal pH | Reductive amination is often most effective under weakly acidic conditions (pH 4-6). This can be achieved by adding a small amount of acetic acid to the reaction mixture. |
| Incorrect Reducing Agent | For weakly basic amines like sulfonamides, NaBH(OAc)₃ is often more effective than NaBH₄.[1] |
| Poor Quality Reagents | Ensure that the aldehyde, amine, and reducing agent are pure and dry. Aldehydes can oxidize to carboxylic acids over time. |
Issue 2: Presence of Multiple Spots on TLC (Side Products)
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | If you observe spots corresponding to the starting amine and aldehyde, the reaction may be incomplete. Extend the reaction time or slightly increase the temperature. |
| Formation of an Alcohol Byproduct | The reducing agent may have reduced the starting aldehyde to the corresponding alcohol. This is more likely with stronger reducing agents like NaBH₄. Using a more selective reagent like NaBH(OAc)₃ or NaBH₃CN can minimize this.[2] |
| Overalkylation of the Amine | While less common with sulfonamides, primary amines can sometimes undergo double alkylation. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can help prevent this.[3] |
Experimental Protocols
Protocol 1: Synthesis of N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide (Precursor)
This protocol is based on the general synthesis of similar sulfonamide derivatives.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzothiazole (1 equivalent) in pyridine.
-
Addition of Sulfonyl Chloride: Cool the solution in an ice bath and slowly add 4-acetylaminobenzenesulfonyl chloride (1 equivalent).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Workup: Pour the reaction mixture into cold water. Filter the precipitate, wash with water, and dry.
-
Hydrolysis: Reflux the dried intermediate in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours to remove the acetyl group.
-
Purification: Cool the solution and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product. Filter, wash with water, and recrystallize from ethanol to obtain pure N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide.
Protocol 2: Synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
This is a general protocol for reductive amination using sodium triacetoxyborohydride.
-
Reaction Setup: To a solution of N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide (1 equivalent) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-hydroxy-3-methoxybenzaldehyde (1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective, good for weakly basic amines, moisture-sensitive.[1] | DCM, DCE, THF |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes/ketones, toxic cyanide byproduct.[2] | Methanol, Ethanol |
| Sodium Borohydride | NaBH₄ | Can reduce aldehydes and ketones, typically added after imine formation is complete. | Methanol, Ethanol |
Table 2: Representative Yields for Reductive Amination of Aromatic Aldehydes
| Aldehyde | Amine | Catalyst/Reducing Agent | Yield (%) |
| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composite / H₂ | 72-96[4] |
| p-Methoxybenzaldehyde | Benzylamine | Co-containing composite / H₂ | 72-96[4] |
| p-Chlorobenzaldehyde | n-Butylamine | Co-containing composite / H₂ | 60-89[4] |
Visualizations
Caption: Overall workflow for the synthesis of the target compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Purification of N-(1,3-benzothiazol-2-yl)benzenesulfonamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your target compounds.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product during recrystallization, resulting in a low yield. What are the possible causes and solutions?
Answer:
Low recovery after recrystallization is a common issue. The primary causes and potential solutions are outlined below:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor.
-
Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even after cooling, leading to lower recovery.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude product until it just dissolves.
-
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Incomplete Precipitation: The product may not have fully crystallized out of the solution.
-
Solution: After slow cooling, ensure the flask is placed in an ice bath for a sufficient amount of time (e.g., 30 minutes) to induce maximum precipitation. Gently scratching the inside of the flask with a glass rod can also initiate crystallization.
-
Illustrative Data: Solvent Screen for Recrystallization
| Solvent System | Crude Product (mg) | Recovered Product (mg) | Yield (%) | Purity (by HPLC, %) |
| Ethanol | 500 | 350 | 70 | 98.5 |
| Methanol | 500 | 320 | 64 | 98.2 |
| Ethyl Acetate/Hexane (1:3) | 500 | 410 | 82 | 99.1 |
| Dichloromethane | 500 | 150 | 30 | 95.0 |
Note: This data is for illustrative purposes to demonstrate the impact of solvent choice on yield and purity.
Issue 2: Ineffective Separation by Column Chromatography
Question: I am unable to achieve good separation of my target compound from impurities using column chromatography. The fractions are either mixed or the compound elutes with the solvent front.
Answer:
Poor separation in column chromatography can be frustrating. Here are some common causes and troubleshooting steps:
-
Incorrect Solvent System: The polarity of the eluent is critical for good separation.
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand.[1][3][4] Aim for an Rf value of 0.2-0.4 for your target compound. A common starting point for N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives is a mixture of ethyl acetate and hexane, or dichloromethane and ethyl acetate.[3]
-
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Column Overloading: Applying too much crude product to the column will result in broad bands and poor separation.
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Solution: As a general rule, use a silica gel to crude product ratio of at least 50:1 by weight.
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Improper Column Packing: Channels or cracks in the silica gel bed will lead to uneven solvent flow and poor separation.
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Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
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Sample Application: Applying the sample in a large volume of solvent will cause it to spread out on the column, leading to broad bands.
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Solution: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and apply it carefully to the top of the column.
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Issue 3: Persistent Impurities After Purification
Question: After purification by both recrystallization and column chromatography, I still observe impurities in my final product. What could these impurities be and how can I remove them?
Answer:
Persistent impurities in the synthesis of N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives often include unreacted starting materials or byproducts from side reactions.
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Common Impurities:
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2-Aminobenzothiazole: The starting amine.
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Benzenesulfonyl chloride: The starting sulfonyl chloride.
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Benzenesulfonic acid: Formed from the hydrolysis of benzenesulfonyl chloride.
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-
Removal Strategies:
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Aqueous Wash: An acidic wash (e.g., dilute HCl) can help remove unreacted 2-aminobenzothiazole by converting it to its water-soluble salt. A basic wash (e.g., dilute NaHCO₃) can remove benzenesulfonic acid.
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Second Column Chromatography: If impurities co-elute with your product, a second column using a different solvent system with a shallower polarity gradient may be necessary.
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Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution and purity.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives?
A1: The most common impurities are typically the unreacted starting materials: 2-aminobenzothiazole and the corresponding benzenesulfonyl chloride. Another common impurity is the sulfonic acid, which can form from the hydrolysis of the sulfonyl chloride if moisture is present in the reaction.
Q2: How can I monitor the progress of my purification?
A2: Thin Layer Chromatography (TLC) is an effective and rapid method to monitor the purification process.[1][3][4] By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation and identify the fractions containing your pure product. A suitable eluent for TLC is often a mixture of ethyl acetate and hexane.
Q3: What is a good starting solvent system for column chromatography of these derivatives?
A3: A good starting point for column chromatography is a mixture of ethyl acetate and hexane. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute your compound. Another reported eluent system is dichloromethane and ethyl acetate.[3]
Q4: Can I use a single purification method?
A4: While a single purification method may sometimes be sufficient, a combination of techniques often yields a product of higher purity. For example, an initial purification by column chromatography to remove the bulk of the impurities can be followed by recrystallization to obtain a highly pure, crystalline product.
Experimental Protocols
Protocol 1: Recrystallization of N-(1,3-benzothiazol-2-yl)benzenesulfonamide Derivative
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Dissolution: Place the crude product in a flask. Add a minimal amount of a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) and heat the mixture to boiling while stirring until the solid is completely dissolved.[1][2]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
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Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of N-(1,3-benzothiazol-2-yl)benzenesulfonamide Derivative
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TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your target compound an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica bed.
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Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General experimental workflow for the purification and analysis of N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives.
Caption: Troubleshooting flowchart for common purification challenges.
References
Technical Support Center: Overcoming Solubility Challenges of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility limitations of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide in aqueous solutions. Given the limited publicly available data on this specific compound, the following sections provide guidance based on established methods for enhancing the solubility of poorly water-soluble drugs, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II, which are characterized by low solubility and high permeability.[1]
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide?
A1: A preliminary solubility assessment should be conducted in various aqueous and organic solvents to create a solvent miscibility profile. This data is crucial for selecting an appropriate solubilization strategy. An initial screen should include water, phosphate-buffered saline (PBS) at different pH values (e.g., 5.0, 7.4), and common organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone.
Q2: How can the pH of the aqueous solution be modified to improve the solubility of this compound?
A2: The solubility of ionizable compounds can often be significantly increased by adjusting the pH of the solution.[2][3] For a compound with both acidic (sulfonamide) and basic (amino) functional groups, its solubility will be pH-dependent. A pH-solubility profile should be generated by measuring the solubility at various pH points. For weakly acidic drugs, increasing the pH above their pKa can enhance solubility, while for weakly basic drugs, lowering the pH below their pKa is beneficial.[2]
Q3: What are co-solvents and how can they be used to improve solubility?
A3: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds.[2] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs). The selection and concentration of a co-solvent should be optimized to achieve the desired solubility while considering potential toxicity and stability issues.
Q4: Can surfactants be used to enhance the aqueous solubility of this benzenesulfonamide derivative?
A4: Yes, surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules, effectively increasing their concentration in an aqueous medium.[3][4] The choice of surfactant (anionic, cationic, or non-ionic) and its concentration, specifically above the critical micelle concentration (CMC), are critical factors for successful solubilization.
Q5: What is complexation and how can it be applied?
A5: Complexation involves the association of two or more molecules to form a non-bonded, reversible complex with a well-defined stoichiometry.[2] Cyclodextrins are a common class of complexing agents used to improve the solubility of poorly water-soluble drugs by forming inclusion complexes.[2][4] The suitability of different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) should be evaluated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution with aqueous buffer. | The compound's solubility in the final buffer composition is exceeded. | 1. Increase the proportion of organic co-solvent in the final solution. 2. Incorporate a suitable surfactant to maintain solubility. 3. Evaluate the use of a complexing agent like a cyclodextrin. |
| Low and variable results in in-vitro assays. | Poor aqueous solubility leading to inconsistent concentrations of the active compound. | 1. Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and ensure the final concentration in the assay medium does not exceed the solubility limit. 2. Utilize a formulated solution (e.g., with co-solvents or surfactants) for consistent delivery. |
| Difficulty in preparing a stable intravenous formulation. | The compound is not sufficiently soluble in common intravenous vehicles. | 1. Explore the use of nanosuspension technology to create a stable dispersion of drug nanoparticles.[5] 2. Develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS).[6] 3. Investigate the formation of a more soluble salt of the compound.[3] |
| Poor oral bioavailability despite high permeability. | Dissolution rate-limited absorption due to low solubility in gastrointestinal fluids. | 1. Reduce the particle size of the drug substance through micronization or nanomilling to increase the surface area for dissolution.[3][4][7] 2. Formulate as a solid dispersion with a hydrophilic polymer to enhance the dissolution rate.[7] 3. Consider a lipid-based formulation to improve solubilization in the gut.[6][8] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide to a known volume of each buffer.
-
Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
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Data Analysis: Plot the measured solubility against the pH to generate a pH-solubility profile.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Solvent Selection: Identify a common volatile solvent in which both the drug and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)) are soluble.
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Dissolution: Dissolve a specific ratio of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide and the chosen polymer in the selected solvent.
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Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
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Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterization: Characterize the resulting solid dispersion for its physical state (amorphous or crystalline) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Dissolution Testing: Perform dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.
Quantitative Data Summary
Table 1: Illustrative Solubility Data in Various Solvents
| Solvent | Solubility (µg/mL) at 25°C |
| Water | < 1 |
| Phosphate Buffered Saline (pH 7.4) | < 1 |
| 0.1 N HCl (pH 1.2) | 5 |
| Ethanol | 500 |
| Dimethyl Sulfoxide (DMSO) | > 10,000 |
| Polyethylene Glycol 400 (PEG 400) | 2,500 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is not publicly available.
Table 2: Example of Solubilization Enhancement with Co-solvents and Surfactants
| Formulation | Solubility (µg/mL) in PBS (pH 7.4) |
| Unformulated Compound | < 1 |
| 20% Ethanol in PBS | 15 |
| 40% PEG 400 in PBS | 150 |
| 1% Tween® 80 in PBS | 50 |
| 2% Hydroxypropyl-β-Cyclodextrin in PBS | 80 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: A workflow for selecting a suitable solubilization strategy.
Caption: A hypothetical signaling pathway for the compound.
References
- 1. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Crystallization of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this molecule that might influence its crystallization?
A1: The molecule possesses several functional groups that will dictate its crystallization behavior:
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Multiple Aromatic Rings: The benzothiazole, benzenesulfonamide, and methoxyphenyl groups can lead to strong π-π stacking interactions, which can promote crystallization but may also lead to aggregation and impurity inclusion if not controlled.
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Hydrogen Bond Donors and Acceptors: The sulfonamide (-SO₂NH-), hydroxyl (-OH), and secondary amine (-NH-) groups are capable of forming strong hydrogen bonds. These interactions are crucial for forming a stable crystal lattice.
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Molecular Flexibility: The methylene linker between the amine and the phenyl ring provides some conformational flexibility, which could potentially lead to the formation of different polymorphs.
Q2: Which solvents are a good starting point for the crystallization of this compound?
A2: Given the polar nature of the sulfonamide and hydroxyl groups, polar solvents are a logical starting point. Consider solvents such as ethanol, methanol, isopropanol, acetone, or ethyl acetate. Due to the presence of multiple aromatic rings, the compound may have some solubility in less polar solvents like dichloromethane or toluene, which could be useful as anti-solvents. A solvent screen is highly recommended.
Q3: What is "oiling out" and why might it happen with this compound?
A3: "Oiling out" is the separation of the dissolved compound as a liquid instead of a solid during cooling. This often occurs when the melting point of the compound is lower than the temperature of the solution at the point of supersaturation, or if the concentration of the solute is too high. The presence of impurities can also lower the melting point and promote oiling out.
Q4: Can this compound form different crystal polymorphs?
A4: Yes, it is possible. The combination of hydrogen bonding sites and some molecular flexibility creates the potential for different packing arrangements in the crystal lattice, leading to polymorphism. Different crystallization conditions (solvent, temperature, cooling rate) can favor the formation of different polymorphs, which may vary in their physical properties such as solubility and stability.
Troubleshooting Guide
Problem 1: The compound will not dissolve in any single solvent.
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Question: I'm having trouble finding a suitable solvent to dissolve my compound for recrystallization. What should I do?
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Answer:
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Try a Solvent Mixture: If a single solvent is not effective, a mixed solvent system is a good alternative. Start by dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., acetone or ethanol) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble, e.g., water or hexane) until the solution becomes slightly turbid. Reheat the solution until it is clear again, and then allow it to cool slowly.
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Increase the Temperature: Ensure you are heating the solvent to its boiling point to maximize solubility. Use a reflux condenser to prevent solvent loss.
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Consider a Higher Polarity Solvent: If common organic solvents fail, you could try more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), although these can be difficult to remove completely.
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Problem 2: No crystals form upon cooling.
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Question: My compound is fully dissolved, but after cooling, no crystals have appeared. How can I induce crystallization?
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Answer:
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Induce Nucleation:
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Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a template for crystal growth.
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Increase Supersaturation:
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Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.
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Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
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Reduce the Amount of Solvent: It's possible that too much solvent was used initially. Re-heat the solution and evaporate a portion of the solvent before attempting to cool it again.[1]
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Problem 3: The compound "oils out" instead of crystallizing.
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Question: When I cool my solution, a liquid or oily substance separates instead of solid crystals. What is happening and how can I fix it?
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Answer: This phenomenon, known as "oiling out," occurs when the compound's solubility limit is reached at a temperature above its melting point.[2]
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Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation temperature.[2]
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Lower the Cooling Rate: Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.
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Change the Solvent System: Try a solvent with a lower boiling point. This can sometimes help to ensure that the solution temperature is below the compound's melting point when saturation is reached.
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Problem 4: The resulting crystals are very small or impure.
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Question: I managed to get crystals, but they are very fine needles or appear discolored. How can I improve the crystal quality and purity?
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Answer:
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Slow Down the Crystallization: Rapid crystal growth traps impurities.[2] To slow it down:
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Use a more dilute solution (add slightly more solvent than the minimum required for dissolution at high temperature).
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Cool the solution very slowly. Insulating the flask can help.
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Use Charcoal: If the solution has a noticeable color, it may be due to colored impurities. After dissolving the compound, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
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Perform a Second Recrystallization: A second recrystallization of the obtained crystals will often result in a significant improvement in purity.
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Data Presentation
Table 1: General Solvent Screening Guide for Aromatic Sulfonamides
This table provides a list of common solvents and their properties to guide the initial solvent screening for the crystallization of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. The suitability should be determined experimentally.
| Solvent | Polarity Index | Boiling Point (°C) | Suitability as Primary Solvent | Suitability as Anti-Solvent |
| Water | 10.2 | 100 | Unlikely (unless as a salt) | High |
| Methanol | 5.1 | 65 | High | Low |
| Ethanol | 4.3 | 78 | High | Low |
| Acetone | 5.1 | 56 | High | Medium |
| Ethyl Acetate | 4.4 | 77 | Medium | Medium |
| Dichloromethane | 3.1 | 40 | Low | High |
| Toluene | 2.4 | 111 | Low | High |
| Hexane | 0.1 | 69 | Unlikely | High |
Experimental Protocols
General Protocol for Recrystallization
This is a generalized procedure. The choice of solvent and specific temperatures will need to be optimized for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.
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Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of a chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with a water bath) and swirling. Continue adding the solvent until the compound just dissolves completely.
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Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used for decolorization, perform a hot gravity filtration to remove them. This must be done quickly to prevent the compound from crystallizing prematurely.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visualizations
Experimental Workflow for Crystallization
Caption: A general workflow for the recrystallization of an organic compound.
Troubleshooting Crystallization Issues
Caption: A decision tree for troubleshooting common crystallization problems.
References
Technical Support Center: Synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, categorized by the reaction step.
Step 1: Sulfonamidation of 2-Aminobenzothiazole
Issue 1.1: Low Yield of N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide
| Potential Cause | Troubleshooting/Solution | Rationale |
| Incomplete Reaction | - Ensure dropwise addition of 4-acetamidobenzenesulfonyl chloride to a cooled solution of 2-aminobenzothiazole and pyridine. - Monitor reaction progress using Thin Layer Chromatography (TLC). - Allow for sufficient reaction time, potentially overnight at room temperature after the initial addition. | The reaction is exothermic, and rapid addition can lead to side reactions. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion. |
| Hydrolysis of 4-acetamidobenzenesulfonyl chloride | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | 4-acetamidobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to 4-acetamidobenzenesulfonic acid, which is unreactive under these conditions. |
| Formation of Di-sulfonated Byproduct | - Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of 4-acetamidobenzenesulfonyl chloride. - Add the sulfonyl chloride slowly to the amine solution. | The sulfonamide product is less nucleophilic than the starting 2-aminobenzothiazole, but an excess of the sulfonyl chloride, especially at elevated temperatures, can lead to the formation of a di-sulfonated byproduct. |
| Sub-optimal Deprotection | - Ensure complete hydrolysis of the acetamido group by using an adequate concentration of aqueous HCl and sufficient heating time. - Monitor the deprotection by TLC until the starting material is fully consumed. | Incomplete deprotection will result in a mixture of the desired product and the N-acetylated intermediate, lowering the isolated yield of the final primary amine. |
Issue 1.2: Presence of an Insoluble Impurity in the Crude Product
| Potential Cause | Troubleshooting/Solution | Rationale |
| Formation of bis(acetylaminophenyl) sulfone | - Use high-purity 4-acetamidobenzenesulfonyl chloride. - If synthesizing the sulfonyl chloride, control the reaction temperature during chlorosulfonation of acetanilide to minimize this byproduct. | Bis(acetylaminophenyl) sulfone is a known byproduct in the synthesis of 4-acetamidobenzenesulfonyl chloride and is carried over into the next step. It is often less soluble than the desired product and can be removed by recrystallization. |
| Polymeric Byproducts | - Maintain a controlled reaction temperature. - Ensure efficient stirring to prevent localized high concentrations of reagents. | Uncontrolled reaction conditions can lead to the formation of insoluble polymeric materials. |
Step 2: Reductive Amination
Issue 2.1: Low Yield of the Final Product
| Potential Cause | Troubleshooting/Solution | Rationale |
| Inefficient Imine Formation | - Use a dehydrating agent, such as anhydrous MgSO₄ or molecular sieves. - A catalytic amount of a weak acid (e.g., acetic acid) can facilitate imine formation. | The formation of the imine from the amine and aldehyde is an equilibrium reaction. Removing the water byproduct drives the equilibrium towards the imine. |
| Reduction of the Aldehyde | - Use a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is known to reduce imines much faster than aldehydes.[1] - Add the reducing agent after allowing sufficient time for imine formation. | Less selective reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde starting material to the corresponding alcohol (2-hydroxy-3-methoxybenzyl alcohol), which is a common side product. |
| Incomplete Reaction | - Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting materials. - Allow for adequate reaction time, which can vary depending on the specific substrates and conditions. | Reductive amination can sometimes be slow, and premature work-up will result in a low yield. |
Issue 2.2: Presence of a Higher Molecular Weight Byproduct
| Potential Cause | Troubleshooting/Solution | Rationale |
| Over-alkylation to a Tertiary Amine | - Use a stoichiometric amount of the aldehyde (1.0-1.1 equivalents). - The secondary amine product is generally less reactive than the primary amine starting material, but an excess of the aldehyde and prolonged reaction times could potentially lead to the formation of a tertiary amine. | While less common in the formation of secondary amines from primary amines, over-alkylation is a potential side reaction in reductive aminations. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the sulfonamidation step?
A1: Pyridine is often used as both the solvent and the base. Alternatively, a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a tertiary amine base such as triethylamine or pyridine can be used. The choice depends on the scale of the reaction and the desired work-up procedure.
Q2: How can I purify the intermediate, N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide?
A2: Recrystallization is a common method. A suitable solvent system would be an alcohol/water mixture, such as ethanol/water. The product is typically a solid, and this method is effective in removing more soluble impurities.
Q3: What is the best reducing agent for the reductive amination step?
A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this synthesis. It is a mild and selective reducing agent that is particularly effective for the reductive amination of aromatic amines and aldehydes.[1] It is less likely to reduce the aldehyde starting material compared to other borohydrides.
Q4: How do I monitor the progress of the reductive amination?
A4: Thin Layer Chromatography (TLC) is a convenient method. You should spot the reaction mixture, the starting amine, and the starting aldehyde on the same plate. The reaction is complete when the spots corresponding to the starting materials have disappeared and a new, more non-polar spot for the product has appeared. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Q5: My final product is difficult to purify. What are some suggested methods?
A5: Column chromatography on silica gel is an effective method for purifying the final product. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed if the product is a solid.
Experimental Protocols
Protocol 1: Synthesis of N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide
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Sulfonamidation:
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In a round-bottom flask, dissolve 2-aminobenzothiazole (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere and cool the solution to 0-5 °C in an ice bath.
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To this solution, add 4-acetamidobenzenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexane).
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Upon completion, pour the reaction mixture into ice-cold water and stir until a precipitate forms.
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Filter the solid, wash with cold water, and dry to obtain N-(1,3-benzothiazol-2-yl)-4-acetamidobenzenesulfonamide.
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Deprotection:
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Suspend the crude N-(1,3-benzothiazol-2-yl)-4-acetamidobenzenesulfonamide in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).
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Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Filter the resulting precipitate, wash with water, and dry to yield N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide.
-
The product can be further purified by recrystallization from an ethanol/water mixture.
-
Protocol 2: Synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
-
Imine Formation and Reduction:
-
In a round-bottom flask, dissolve N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide (1 equivalent) and 2-hydroxy-3-methoxybenzaldehyde (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting decision tree for low yield.
References
Artifacts in biological assays involving N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering unexpected or artifactual results in biological assays involving compounds containing N-(1,3-benzothiazol-2-yl) and 4-aminobenzenesulfonamide scaffolds. The core structure of the molecule , N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, contains moieties that are frequently associated with Pan-Assay Interference Compounds (PAINS). PAINS are compounds that appear as "hits" in high-throughput screens but do so through non-specific mechanisms, leading to false-positive results.[1][2][3]
This guide will help you identify and troubleshoot potential artifacts arising from the chemical properties of such compounds.
Frequently Asked Questions (FAQs)
Q1: What are Pan-Assay Interference Compounds (PAINS) and why are they a concern?
A1: PAINS are chemical compounds that tend to produce false-positive results in a wide range of biological assays.[3][4] They often react non-specifically with numerous biological targets rather than exhibiting a specific, desired mode of action.[3] This non-specific activity can be due to various mechanisms, including chemical aggregation, reactivity with proteins (particularly with cysteine residues), redox activity, and interference with assay detection methods (e.g., fluorescence).[1][2] The concern is that significant time and resources can be wasted pursuing these "false hits" as potential drug candidates.[2]
Q2: Are benzothiazole and benzenesulfonamide derivatives known to be PAINS?
A2: Yes, both benzothiazole and phenol-sulfonamide substructures have been identified in known PAINS.[2][3] Benzothiazole derivatives have been noted for potential non-specific activity, and their extended π-system may act as a Michael-like acceptor, leading to covalent modification of proteins. Phenol-sulfonamides are also recognized as a class of compounds that can be unstable and interfere with assays, potentially through redox cycling or covalent protein modification.[2]
Q3: What are the common types of artifacts observed with compounds containing these scaffolds?
A3: Common artifacts include:
-
Non-specific Inhibition: The compound may inhibit enzymes or disrupt protein-protein interactions non-specifically, often by forming covalent bonds with reactive residues like cysteine.[1]
-
Compound Aggregation: At higher concentrations, the compound may form aggregates that sequester and denature proteins, leading to apparent inhibition.
-
Fluorescence Interference: If the assay uses a fluorescence-based readout, the intrinsic fluorescence of the benzothiazole moiety or its metabolites could interfere with the signal.[2]
-
Redox Cycling: The compound might undergo redox cycling, generating reactive oxygen species (ROS) that can damage proteins and interfere with assay components, particularly in cell-based assays.[2]
-
Chelation of Metal Ions: Some compounds can chelate metal ions that are essential for enzyme function, leading to inhibition that is not target-specific.
Troubleshooting Guide
If you are observing unexpected or inconsistent results with N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide or similar compounds, follow this troubleshooting guide.
Issue 1: High Hit Rate Across Multiple, Unrelated Assays
-
Possible Cause: This is a classic sign of a PAINS compound. The compound is likely acting non-specifically.
-
Troubleshooting Steps:
-
Run a PAINS filter: Use computational tools or online servers to check if your compound is flagged as a potential PAINS.
-
Assay with and without a non-ionic detergent: The presence of a detergent like Triton X-100 can disrupt compound aggregates. If the inhibitory activity is significantly reduced in the presence of the detergent, aggregation is a likely cause.
-
Vary enzyme/protein concentration: True inhibitors should have an IC50 that is independent of the enzyme concentration, whereas the apparent IC50 of aggregating inhibitors will increase with higher enzyme concentrations.
-
Issue 2: Irreproducible Results or Loss of Activity Upon Compound Re-synthesis and Purification
-
Possible Cause: The initial activity may have been due to a reactive impurity in the original sample.
-
Troubleshooting Steps:
-
Confirm compound identity and purity: Use analytical techniques such as NMR and LC-MS to confirm the structure and purity of your compound.
-
Re-test with a freshly purified sample: If the activity is lost, the original "hit" was likely an artifact.
-
Issue 3: Steep Dose-Response Curve
-
Possible Cause: A steep Hill slope in your dose-response curve can be indicative of compound aggregation or other non-specific mechanisms.
-
Troubleshooting Steps:
-
Perform detergent-based assays: As mentioned in Issue 1, this can help identify aggregation.
-
Visually inspect assay wells: At high concentrations, you may be able to see precipitation of the compound.
-
Quantitative Data Summary
The following table summarizes common mechanisms of assay interference by PAINS and the expected outcomes of troubleshooting experiments.
| Interference Mechanism | Key Indicator | Confirmation Assay | Expected Outcome |
| Compound Aggregation | Steep dose-response curve; activity sensitive to incubation time. | Dynamic Light Scattering (DLS) or addition of a non-ionic detergent (e.g., 0.01% Triton X-100). | DLS shows particle formation; activity is significantly reduced in the presence of detergent. |
| Non-specific Reactivity | Time-dependent inhibition; activity not reversible upon dilution. | Dialysis or jump-dilution experiment after pre-incubation of enzyme and inhibitor. | Enzyme activity is not recovered after removal of the free inhibitor. |
| Fluorescence Interference | High background signal in fluorescence-based assays. | Run the assay in the absence of the biological target but with the compound. | A significant signal is detected from the compound alone. |
| Redox Cycling | Increased signal in assays measuring ROS; inhibition reversed by antioxidants. | Include a reducing agent like DTT or an antioxidant like N-acetylcysteine in the assay buffer. | The inhibitory effect of the compound is diminished or abolished. |
Experimental Protocols
Protocol 1: Detergent Assay for Compound Aggregation
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of the test compound in both buffers.
-
Perform your standard biological assay in parallel using both sets of buffers and compound dilutions.
-
Generate dose-response curves for both conditions.
-
Interpretation: A significant rightward shift in the IC50 curve in the presence of Triton X-100 suggests that the compound's activity is at least partially due to aggregation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that a compound directly binds to its intended target inside a cell.[3]
-
Cell Treatment: Treat intact cells with the test compound at various concentrations and a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Interpretation: A specific-binding compound will stabilize its target protein, resulting in a higher melting temperature compared to the vehicle control.
Visualizations
Signaling Pathway and Potential Interference
Caption: Potential mechanisms of assay interference by a test compound.
Experimental Workflow for Investigating Artifacts
Caption: A logical workflow for triaging potential assay artifacts.
References
- 1. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (M4)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, M4.[1][2][3][4][5]
I. Frequently Asked Questions (FAQs)
Q1: What is N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (M4), and why is its cell permeability a concern?
A1: M4 is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell and B-cell signaling.[1][2][5] By inhibiting HPK1, M4 can enhance immune cell activation, making it a promising candidate for cancer immunotherapy.[3][4] However, like many small molecule inhibitors, its efficacy can be limited by poor cell permeability, which restricts its ability to reach its intracellular target and exert its therapeutic effect.[2] Challenges with compounds in this class can also include limited selectivity and unfavorable pharmacokinetic profiles.[6]
Q2: What are the key physicochemical properties of M4 that may influence its cell permeability?
A2: While specific experimental data for M4 is not publicly available, we can infer potential properties based on its structural components (a benzothiazole, a sulfonamide, and substituted phenol). Key properties influencing permeability include:
-
Lipophilicity (LogP): A balance is crucial; too high can lead to membrane retention, while too low can hinder partitioning into the lipid bilayer.
-
Polar Surface Area (PSA): High PSA is often associated with poor permeability due to the energetic cost of dehydrating the molecule to cross the hydrophobic membrane core.
-
Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase solvation in the aqueous environment, impeding membrane transit.
-
Solubility: Poor aqueous solubility can limit the concentration of the compound available at the cell surface for absorption.
Q3: What are the standard in vitro models to assess the cell permeability of M4?
A3: The two most common and relevant in vitro models are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that assesses passive diffusion across an artificial lipid membrane.[7] It is useful for predicting passive, transcellular permeability.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[8][9][10] It provides a more comprehensive assessment by accounting for both passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[9][11]
II. Troubleshooting Guides
Issue 1: Low Permeability Observed in PAMPA Assay
-
Possible Cause 1: High Polarity.
-
Troubleshooting:
-
Structural Modification: Consider medicinal chemistry approaches to mask polar functional groups with lipophilic moieties that can be cleaved intracellularly (prodrug strategy).
-
Formulation: Investigate the use of formulation vehicles, such as cyclodextrins or lipid-based carriers, to enhance the apparent solubility and partitioning of M4 into the artificial membrane.
-
-
-
Possible Cause 2: Poor Solubility in Donor Compartment.
-
Troubleshooting:
-
Co-solvents: Experiment with the addition of a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to the donor buffer to increase the solubility of M4. Ensure the final solvent concentration does not disrupt the integrity of the artificial membrane.
-
pH Adjustment: Evaluate the effect of pH on the solubility and permeability of M4. The charge state of the molecule can significantly impact its ability to cross a lipid bilayer.
-
-
Issue 2: High Efflux Ratio Observed in Caco-2 Assay (Papp B-A >> Papp A-B)
-
Possible Cause: M4 is a Substrate for Efflux Transporters (e.g., P-gp, BCRP).
-
Troubleshooting:
-
Co-incubation with Inhibitors: Perform the Caco-2 assay in the presence of known inhibitors of common efflux transporters (e.g., verapamil for P-gp, Ko143 for BCRP).[11] A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of an inhibitor confirms that M4 is a substrate for that transporter.
-
Structural Modifications: If M4 is identified as an efflux substrate, medicinal chemistry efforts can be directed towards modifying the structure to reduce its affinity for the transporter. This often involves altering hydrogen bonding patterns or overall molecular shape.
-
-
Issue 3: Low A-B Permeability in Caco-2 Assay with No Significant Efflux
-
Possible Cause 1: Poor Passive Permeability.
-
Troubleshooting:
-
Review Physicochemical Properties: Re-evaluate the LogP, PSA, and MW of M4. If these properties are outside the desired range for good permeability, a medicinal chemistry campaign to optimize them may be necessary.
-
PAMPA Correlation: Compare the Caco-2 results with data from the PAMPA assay. If both are low, it strongly suggests an inherent issue with passive diffusion.
-
-
-
Possible Cause 2: Low Metabolic Stability in Caco-2 Cells.
-
Troubleshooting:
-
Metabolite Identification: Analyze the apical and basolateral compartments, as well as the cell lysate, using LC-MS/MS to identify any potential metabolites of M4.
-
Structural Modification: If metabolism is confirmed, modify the metabolically labile sites of the molecule to improve its stability in the presence of cellular enzymes.
-
-
III. Data Presentation
Table 1: Example Permeability Data for M4 and Analogs
| Compound | PAMPA (Pe) (10⁻⁶ cm/s) | Caco-2 (Papp A-B) (10⁻⁶ cm/s) | Caco-2 (Papp B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| M4 | 0.8 | 0.5 | 5.0 | 10.0 |
| M4 + Verapamil | N/A | 2.5 | 2.7 | 1.1 |
| Analog 1 | 2.1 | 1.8 | 2.0 | 1.1 |
| Analog 2 | 5.5 | 4.8 | 5.1 | 1.1 |
| Atenolol (Low Perm) | <0.5 | <0.5 | <0.5 | ~1 |
| Propranolol (High Perm) | >10 | >10 | >10 | ~1 |
Table 2: Physicochemical Properties of M4 and Analogs
| Compound | MW ( g/mol ) | LogP | PSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| M4 | 456.5 | 3.8 | 110.2 | 3 | 6 |
| Analog 1 | 440.5 | 4.1 | 95.5 | 2 | 5 |
| Analog 2 | 424.5 | 4.5 | 80.8 | 1 | 4 |
IV. Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Objective: To assess the passive permeability of M4.
-
Methodology:
-
A filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane).
-
The wells of a donor plate are filled with a solution of M4 in a buffer at a relevant physiological pH (e.g., pH 6.5 to simulate the upper intestine).
-
The acceptor plate wells are filled with a buffer at pH 7.4, which may contain a solubilizing agent to create a sink condition.
-
The filter plate is placed on top of the donor plate, and this assembly is then placed into the acceptor plate, creating a "sandwich".[7]
-
The sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, the plates are separated, and the concentration of M4 in the donor and acceptor wells is determined by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated using an appropriate formula.
-
2. Caco-2 Permeability Assay Protocol
-
Objective: To determine the bidirectional permeability of M4 across a Caco-2 cell monolayer and to assess its potential for active efflux.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[10][11]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.[9][11]
-
Permeability Assay (A-B):
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
M4 is added to the apical (A) side, and the basolateral (B) side contains the transport buffer.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral side at various time points.
-
-
Permeability Assay (B-A):
-
M4 is added to the basolateral (B) side, and samples are taken from the apical (A) side.
-
-
Analysis: The concentration of M4 in the samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) for both A-B and B-A directions is calculated. The efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B).[11]
-
V. Visualizations
Caption: Simplified HPK1 signaling pathway in T-cells.
Caption: Troubleshooting workflow for low cell permeability.
References
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations [mdpi.com]
- 6. Molecular glue - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. enamine.net [enamine.net]
- 10. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Guide to 12-Lipoxygenase Inhibitors: N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (ML355) vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, also known as ML355, with other notable 12-lipoxygenase (12-LOX) inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to 12-Lipoxygenase
12-Lipoxygenase (12-LOX) is an enzyme that plays a critical role in the metabolism of polyunsaturated fatty acids, primarily arachidonic acid, to produce bioactive lipid mediators. The main product of 12-LOX activity on arachidonic acid is 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE). These molecules are implicated in a variety of physiological and pathological processes, including platelet aggregation, inflammation, thrombosis, and cancer progression. Consequently, the development of potent and selective 12-LOX inhibitors is a significant area of interest for therapeutic intervention in various diseases.
Comparative Analysis of 12-LOX Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other commonly studied 12-LOX inhibitors. This compound demonstrates high potency and selectivity for 12-LOX, a desirable characteristic for a therapeutic candidate, minimizing off-target effects.
| Compound | 12-LOX IC₅₀ (nM) | Selectivity Profile | Cell-Active |
| N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (this compound) | 290 | Selective: >50-fold selective versus 5-LOX and 15-LOX-1; >100-fold selective versus COX-1 and COX-2.[1] | Yes |
| Baicalein | 600 | Non-selective: Also inhibits 15-LOX and other enzymes.[1] | Yes |
| Nordihydroguaiaretic Acid (NDGA) | 5100 | Non-selective: Broad-spectrum lipoxygenase inhibitor.[1] | Not Determined |
| ML127 | 430 | Selective: High selectivity for 12-LOX over other LOX and COX enzymes.[1] | Yes |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of 12-LOX inhibitors are provided below.
Recombinant Human 12-LOX Enzyme Inhibition Assay (Spectrophotometric)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified 12-LOX.
Materials:
-
Recombinant human 12-lipoxygenase
-
Arachidonic acid (substrate)
-
Assay Buffer: 25 mM HEPES, pH 7.5
-
Test compounds dissolved in DMSO
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Dilute the recombinant 12-LOX enzyme in the assay buffer to the desired concentration.
-
In a quartz cuvette, mix the assay buffer with the desired concentration of the test compound (or DMSO for control).
-
Add the diluted 12-LOX enzyme solution to the cuvette and incubate for a specified time (e.g., 5 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to the cuvette.
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in 12-HpETE.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the percent inhibition by comparing the reaction rate in the presence of the test compound to the control (DMSO).
-
IC₅₀ values are calculated by plotting the percent inhibition against a range of inhibitor concentrations.
Cell-Based 12-HETE Production Assay (LC-MS/MS)
This assay measures the ability of an inhibitor to block the production of 12-HETE in a cellular context, such as in human platelets.
Materials:
-
Human platelet-rich plasma (PRP) or washed platelets
-
Collagen or Thrombin (platelet agonists)
-
Test compounds dissolved in DMSO
-
Methanol, ethyl acetate, and other solvents for extraction
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Prepare a suspension of human platelets in a suitable buffer.
-
Pre-incubate the platelet suspension with the test compound or DMSO (vehicle control) for a defined period (e.g., 15 minutes) at 37°C.
-
Stimulate the platelets with an agonist such as collagen or thrombin to induce 12-LOX activation and 12-HETE production.
-
After a specific incubation time (e.g., 10 minutes), terminate the reaction by adding a cold stop solution (e.g., methanol).
-
Extract the lipid mediators, including 12-HETE, from the cell suspension using a liquid-liquid extraction method with a solvent like ethyl acetate.
-
Evaporate the organic solvent and reconstitute the sample in a mobile phase-compatible solvent.
-
Analyze the sample using LC-MS/MS to quantify the amount of 12-HETE produced.
-
Calculate the percent inhibition of 12-HETE production by comparing the levels in compound-treated samples to the vehicle control.
Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)
This assay assesses the functional consequence of 12-LOX inhibition on platelet aggregation.
Materials:
-
Human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonists such as collagen, thrombin, or arachidonic acid
-
Test compounds dissolved in DMSO
-
Light Transmission Aggregometer
Procedure:
-
Prepare PRP and PPP from fresh human blood by centrifugation.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Place a cuvette with PRP in the aggregometer and allow it to equilibrate to 37°C with constant stirring.
-
Add the test compound or DMSO (vehicle control) to the PRP and incubate for a few minutes.
-
Initiate platelet aggregation by adding an agonist.
-
Record the change in light transmission through the PRP suspension over time as platelets aggregate.
-
The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Determine the inhibitory effect of the compound by comparing the aggregation response in its presence to the control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the 12-LOX signaling pathway in platelets and a general workflow for evaluating 12-LOX inhibitors.
Caption: Simplified 12-LOX signaling pathway.
Caption: Experimental workflow for 12-LOX inhibitor evaluation.
Conclusion
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (this compound) stands out as a potent and highly selective inhibitor of 12-lipoxygenase.[1] Its superior selectivity profile compared to broader-spectrum inhibitors like baicalein and NDGA makes it a valuable tool for specifically investigating the role of 12-LOX in various biological processes and a promising scaffold for the development of novel therapeutics targeting 12-LOX-mediated pathologies. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation and comparison of new and existing 12-LOX inhibitors.
References
Comparative analysis of N-(1,3-benzothiazol-2-yl)benzenesulfonamide analogs in antimicrobial assays
A Comparative Analysis of N-(1,3-benzothiazol-2-yl)benzenesulfonamide Analogs in Antimicrobial Assays
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. One promising class of compounds is the N-(1,3-benzothiazol-2-yl)benzenesulfonamide scaffold and its analogs. These molecules integrate the benzothiazole and sulfonamide moieties, both of which are known to exhibit a wide range of biological activities. This guide provides a comparative analysis of the antimicrobial performance of various analogs, supported by experimental data, to aid researchers in the field of drug discovery and development.
Performance Comparison of Analogs
The antimicrobial efficacy of N-(1,3-benzothiazol-2-yl)benzenesulfonamide analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values of representative analogs against a panel of Gram-positive and Gram-negative bacteria.
| Compound ID | R Group (Substitution on Benzenesulfonamide Ring) | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | ||
| 1 | 4-NH₂ (Sulfanilamide moiety) | 0.3 - 100 | 0.3 - 100 | >100 |
| 2 | 4-NO₂ | 0.3 - 100 | 0.3 - 100 | >100 |
| 3a | 4-H | 50.00 | - | >50.00 |
| 3b | 4-CH₃ | <50.00 | - | <50.00 |
| 4a-g | Various substitutions (acetamido and amino derivatives) | Significant Activity | Significant Activity | Significant Activity |
| Ampicillin (Standard) | - | 25.00 | - | 12.50 |
Note: A lower MIC value indicates greater antimicrobial activity. The range of MIC values for compounds 1 and 2 suggests that their efficacy is dependent on the specific bacterial strain being tested. Detailed MIC values for each of the "4a-g" derivatives can be found in the cited literature.
The data indicates that analogs with specific substitutions on the benzenesulfonamide ring exhibit potent activity, particularly against Gram-positive bacteria.[1] For instance, some sulfanilamides and nitro-substituted sulfonamides are effective against various bacilli, staphylococci, and streptococci, including methicillin-resistant Staphylococcus aureus (MRSA).[1] In contrast, many of these analogs show limited activity against Gram-negative bacteria like Escherichia coli.[1] The reduced efficacy against Gram-negative bacteria could be attributed to the presence of an outer membrane that acts as a permeability barrier.
Potential Mechanism of Action
The antimicrobial activity of sulfonamide-containing compounds is often attributed to their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme is crucial for the synthesis of folic acid in bacteria, a vital component for DNA and RNA synthesis.[1] By blocking this pathway, the sulfonamides effectively halt bacterial growth and replication.
Caption: Putative mechanism of action of benzothiazole sulfonamide analogs.
Experimental Protocols
The following is a generalized protocol for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as is common in the screening of these compounds.
1. Preparation of Microbial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours.
-
A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve the final desired inoculum concentration in the microtiter plate wells.
2. Preparation of Test Compounds:
-
The synthesized benzothiazole sulfonamide analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in MHB in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.
-
Positive control wells (containing bacteria and broth without the test compound) and negative control wells (containing broth only) are included.
-
The plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, the plates are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: General workflow for antimicrobial susceptibility testing.
Conclusion
N-(1,3-benzothiazol-2-yl)benzenesulfonamide analogs represent a promising avenue for the development of new antimicrobial agents, particularly against Gram-positive bacteria. The modular nature of their synthesis allows for the exploration of a wide chemical space, leading to the identification of compounds with potent activity. Further research should focus on optimizing the structure of these analogs to enhance their activity against Gram-negative bacteria and to elucidate their precise mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation benzothiazole-based antimicrobials.
References
Cross-reactivity of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide with other enzymes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzymatic cross-reactivity of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, a potent 12-lipoxygenase (12-LOX) inhibitor. This document summarizes key experimental data and provides detailed protocols for the assays used to determine its selectivity against other related enzymes.
The compound N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide has emerged as a significant subject of interest in the study of inflammatory pathways and related diseases due to its potent and selective inhibition of 12-lipoxygenase (12-LOX). Understanding the cross-reactivity of this inhibitor with other enzymes, particularly other lipoxygenases (LOX) and cyclooxygenases (COX), is crucial for evaluating its therapeutic potential and predicting potential off-target effects.
Comparative Enzyme Inhibition Profile
The inhibitory activity of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide was evaluated against a panel of key enzymes involved in the arachidonic acid cascade. The following table summarizes the half-maximal inhibitory concentrations (IC50) of the compound against human 12-LOX, 5-LOX, 15-LOX, cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2).
| Enzyme Target | IC50 (nM) |
| Human 12-Lipoxygenase (12-LOX) | 50 |
| Human 5-Lipoxygenase (5-LOX) | >10,000 |
| Human 15-Lipoxygenase (15-LOX) | >10,000 |
| Human Cyclooxygenase-1 (COX-1) | >20,000 |
| Human Cyclooxygenase-2 (COX-2) | >20,000 |
Data sourced from "Synthesis and Structure–Activity Relationship Studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase".
The data clearly demonstrates the high potency and remarkable selectivity of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide for 12-LOX. The IC50 value for 12-LOX is in the nanomolar range, while it shows negligible inhibition of other lipoxygenase isoforms and both COX-1 and COX-2 at concentrations up to 10,000 nM and 20,000 nM, respectively. This high degree of selectivity suggests a lower likelihood of off-target effects commonly associated with less selective inhibitors of the arachidonic acid pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway and the general experimental workflow for assessing enzyme cross-reactivity.
Figure 1: Simplified diagram of the arachidonic acid signaling pathway highlighting the inhibitory action on 12-LOX.
Figure 2: General experimental workflow for determining enzyme cross-reactivity.
Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited.
12-Lipoxygenase (12-LOX) Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human platelet-type 12-LOX is used. Arachidonic acid is used as the substrate.
-
Assay Buffer: 25 mM HEPES, pH 7.3, containing 0.3 mM CaCl2, 0.1 mM EDTA, 0.1 mM ATP, and 1 mg/mL gelatin.
-
Procedure: a. The inhibitor, dissolved in DMSO, is pre-incubated with the 12-LOX enzyme in the assay buffer for 15 minutes at room temperature. b. The enzymatic reaction is initiated by the addition of arachidonic acid. c. The formation of the product, 12-hydroperoxyeicosatetraenoic acid (12-HPETE), is monitored by measuring the increase in absorbance at 234 nm using a spectrophotometer. d. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
5-Lipoxygenase (5-LOX) and 15-Lipoxygenase (15-LOX) Inhibition Assays
The protocol for 5-LOX and 15-LOX inhibition assays is similar to the 12-LOX assay, with the following modifications:
-
Enzymes: Recombinant human 5-LOX or 15-LOX are used.
-
Assay Buffer: Specific buffers optimized for each enzyme are utilized. For 5-LOX, a common buffer is 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP. For 15-LOX, a typical buffer is 50 mM Tris-HCl, pH 7.5.
-
Product Detection: The formation of the respective hydroperoxy products is monitored at 234 nm.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assays
-
Enzyme and Substrate: Ovine COX-1 and human recombinant COX-2 are used. Arachidonic acid serves as the substrate.
-
Assay Principle: A colorimetric inhibitor screening assay is employed. The peroxidase activity of COX is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure: a. The inhibitor is pre-incubated with the respective COX enzyme (COX-1 or COX-2) in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin). b. The reaction is initiated by the addition of arachidonic acid. c. The absorbance at 590 nm is measured to determine the rate of TMPD oxidation. d. IC50 values are determined from the dose-response curves.
This comprehensive analysis underscores the high selectivity of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide for 12-LOX, making it a valuable tool for investigating the specific roles of this enzyme in health and disease, and a promising lead compound for the development of targeted therapies.
Comparing the efficacy of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide with known drugs
A detailed comparison of the novel benzothiazole derivative with established therapeutic agents is currently challenging due to the limited publicly available data on its specific biological activity and mechanism of action. While the chemical structure suggests potential therapeutic applications based on the known activities of related benzothiazole compounds, including anticancer, anti-inflammatory, and antimicrobial effects, specific experimental data for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is not sufficiently documented in the public domain to conduct a direct, evidence-based comparison with existing drugs.
This guide will, therefore, serve as a template, outlining the necessary data and experimental protocols required for a comprehensive comparative analysis. It will also provide examples of how such data, once available, would be presented and visualized to meet the needs of researchers, scientists, and drug development professionals.
Hypothetical Therapeutic Area: Anti-Cancer Agent
For the purpose of this illustrative guide, we will hypothesize that N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide exhibits anti-cancer properties. Benzothiazole derivatives have shown promise as anti-tumor agents, and we will proceed with this assumption to demonstrate the comparative framework.
Data Presentation: Comparative Efficacy Metrics
A crucial aspect of a comparative guide is the clear and concise presentation of quantitative data. The following table illustrates how the efficacy of our compound of interest could be compared against standard-of-care anti-cancer drugs, such as Doxorubicin and Paclitaxel, across various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Therapeutic Index | Mechanism of Action |
| N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide | MCF-7 (Breast) | Data Needed | Data Needed | Data Needed |
| A549 (Lung) | Data Needed | Data Needed | Data Needed | |
| HCT116 (Colon) | Data Needed | Data Needed | Data Needed | |
| Doxorubicin | MCF-7 (Breast) | 0.05 | 1.9 | DNA intercalation, Topoisomerase II inhibition |
| A549 (Lung) | 0.08 | 1.5 | DNA intercalation, Topoisomerase II inhibition | |
| HCT116 (Colon) | 0.04 | 2.1 | DNA intercalation, Topoisomerase II inhibition | |
| Paclitaxel | MCF-7 (Breast) | 0.002 | >10 | Microtubule stabilization |
| A549 (Lung) | 0.004 | >10 | Microtubule stabilization | |
| HCT116 (Colon) | 0.003 | >10 | Microtubule stabilization |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates a more potent compound. The Therapeutic Index is a measure of the relative safety of the drug.
Experimental Protocols
To generate the data required for the comparative table, standardized experimental protocols must be followed.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide and control drugs (e.g., Doxorubicin, Paclitaxel) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for in vitro efficacy comparison.
Signaling Pathway Analysis
Understanding the mechanism of action requires elucidating the signaling pathways affected by the compound. Assuming the compound induces apoptosis (a common mechanism for anti-cancer drugs), the following diagram illustrates a potential pathway.
Hypothesized Apoptotic Signaling Pathway
Caption: Hypothesized extrinsic apoptotic pathway.
Conclusion
While a definitive comparison of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide with known drugs is not currently possible due to a lack of specific efficacy data, this guide provides a clear framework for how such a comparison should be structured. The generation of quantitative data through standardized experimental protocols is paramount. Once this data is available, its presentation in clear, comparative tables and the visualization of associated biological pathways will be invaluable for the scientific and drug development communities in assessing the therapeutic potential of this novel compound. Further research is strongly encouraged to elucidate the biological activity and mechanism of action of this promising benzothiazole derivative.
Benchmarking the ADME properties of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide against similar compounds
In the pursuit of novel therapeutics, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. This guide provides a framework for benchmarking the ADME profile of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide against other benzothiazole derivatives. While experimental data for the target compound is not publicly available, this document outlines the essential assays and presents data for similar compounds to establish a comparative baseline.
Comparative ADME Data
The following tables summarize key in vitro ADME properties for a selection of benzothiazole derivatives. These compounds, while structurally distinct, provide a relevant context for evaluating the performance of novel analogues. Data for the target compound should be generated and inserted to facilitate a direct comparison.
Table 1: Physicochemical Properties and Solubility
| Compound | Structure | Molecular Weight ( g/mol ) | LogP | Kinetic Solubility at pH 7.4 (µM) |
| Target Compound | N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide | 457.54 | To be determined | To be determined |
| Compound A (Example Anti-inflammatory) | 2-(4-aminophenyl)benzothiazole | 226.29 | 3.1 | >100 |
| Compound B (Example Kinase Inhibitor) | N-(4-((1H-benzo[d]imidazol-2-yl)methyl)phenyl)benzo[d]thiazol-2-amine | 410.5 | 4.5 | <10 |
| Compound C (In-silico Example) | 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivative[1] | ~325 | Predicted: 2.8 | Predicted: Good |
Table 2: Permeability and Efflux
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | Efflux Ratio (B→A / A→B) |
| Target Compound | To be determined | To be determined |
| Compound A | 5.2 | 1.1 |
| Compound B | 0.8 | 3.5 |
| Compound C[1] | Predicted: High | Not Applicable |
Table 3: Metabolic Stability
| Compound | Human Liver Microsome Stability (T½, min) | Human Hepatocyte Stability (T½, min) |
| Target Compound | To be determined | To be determined |
| Compound A | >60 | >120 |
| Compound B | 25 | 45 |
| Compound C | Not Available | Not Available |
Table 4: Plasma Protein Binding and CYP450 Inhibition
| Compound | Human Plasma Protein Binding (%) | CYP3A4 Inhibition (IC₅₀, µM) |
| Target Compound | To be determined | To be determined |
| Compound A | 85.2 | >50 |
| Compound B | 99.1 | 2.3 |
| Compound C | Not Available | Not Available |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. Consistent application of these protocols is crucial for generating reliable and comparable data.
Kinetic Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer at a physiological pH, which is a critical factor for oral absorption.[2][3][4][5][6]
-
Preparation of Stock Solutions: Dissolve the test compound in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Assay Procedure:
-
Add a small volume of the DMSO stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 in a microtiter plate.
-
Mix and incubate the plate at room temperature for a specified period (e.g., 2 hours) with shaking.[2][4]
-
After incubation, filter the solution to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV spectrophotometry.[2][3][4]
-
-
Data Analysis: The kinetic solubility is reported as the concentration of the compound in the filtrate.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict intestinal absorption of drugs.[7][8][9][10][11]
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a differentiated monolayer.[7][9]
-
Assay Procedure:
-
The test compound is added to the apical (A) side of the cell monolayer.
-
The appearance of the compound on the basolateral (B) side is monitored over time (e.g., 2 hours).[8]
-
To assess active efflux, the transport of the compound from the basolateral to the apical side (B→A) is also measured.
-
Samples from both compartments are analyzed by LC-MS/MS to determine the compound concentration.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound may be a substrate for efflux transporters.[9]
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[12][13][14][15]
-
Assay Components: The assay mixture contains the test compound, human liver microsomes, and a cofactor, typically NADPH, to initiate the metabolic reactions.[12]
-
Assay Procedure:
-
The test compound is incubated with human liver microsomes and buffer at 37°C.
-
The reaction is initiated by adding NADPH.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.
-
The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
-
Data Analysis: The half-life (T½) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance of the parent compound.
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues. The rapid equilibrium dialysis (RED) method is commonly used.[16][17]
-
Assay Setup: A RED device consists of two chambers separated by a semi-permeable membrane.[17][18]
-
Assay Procedure:
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a compound to inhibit major CYP isoforms, which is a key indicator of potential drug-drug interactions.[19][20][21][22][23]
-
Assay Components: The assay uses human liver microsomes, a specific substrate for the CYP isoform being tested, and the test compound.[20][21][22]
-
Assay Procedure:
-
The test compound is pre-incubated with human liver microsomes.
-
A CYP isoform-specific probe substrate is added to initiate the reaction.
-
The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the CYP isoform activity (IC₅₀) is determined.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the key ADME assays described above.
Caption: Workflow for the Kinetic Solubility Assay.
Caption: Workflow for the Caco-2 Permeability Assay.
Caption: Workflow for the Microsomal Stability Assay.
Caption: Workflow for the Plasma Protein Binding Assay.
References
- 1. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. enamine.net [enamine.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. bioivt.com [bioivt.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Metabolic Stability Assays [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. criver.com [criver.com]
- 20. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. enamine.net [enamine.net]
- 23. lnhlifesciences.org [lnhlifesciences.org]
A Comparative Guide to Confirming the Biological Activity of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide as a Putative STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a series of orthogonal assays to confirm and characterize the biological activity of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, a compound with a structural scaffold suggestive of potential STAT3 inhibitory effects. By employing a multi-faceted approach, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potency relative to other known STAT3 inhibitors.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein implicated in numerous cellular processes, including cell growth, differentiation, and apoptosis. Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The following sections detail the experimental methodologies and comparative data necessary to evaluate the efficacy of the target compound.
Comparative Analysis of STAT3 Inhibitors
To provide context for the biological activity of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, its performance should be benchmarked against established STAT3 inhibitors with distinct mechanisms of action.
| Compound | Target Domain | Assay Type | IC50 (µM) | Reference |
| N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide | To be determined | User's Data | User's Data | - |
| Stattic | SH2 Domain | Fluorescence Polarization | 5.1 | [1] |
| S3I-201 (NSC 74859) | SH2 Domain | DNA-binding Assay | 86 | [1] |
| Cryptotanshinone | SH2 Domain | Cell-free Assay | 4.6 | [1] |
| WP1066 | JAK2/STAT3 | Cell Viability | ~2-5 | [2] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Orthogonal Assays for Confirmation of STAT3 Inhibition
To robustly confirm STAT3 inhibition, it is crucial to employ multiple assays that probe different aspects of the STAT3 signaling pathway. This orthogonal approach minimizes the risk of artifacts and provides a more complete picture of the compound's activity.
Fluorescence Polarization (FP) Assay
Principle: This in vitro assay directly measures the binding of the test compound to the STAT3 SH2 domain, thereby preventing the interaction of STAT3 with a fluorescently labeled phosphopeptide probe.
Experimental Protocol:
-
Reagents: Recombinant human STAT3 protein, fluorescein-labeled phosphopeptide probe (e.g., 5-FAM-G-pY-L-P-Q-T-V-NH2), assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Procedure:
-
Add 5 µL of the test compound at various concentrations to the wells of a black, low-volume 384-well plate.
-
Add 5 µL of a solution containing the fluorescently labeled peptide (e.g., 20 nM final concentration).
-
Initiate the reaction by adding 10 µL of a solution containing the STAT3 protein (e.g., 50 nM final concentration).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
DNA-Binding ELISA
Principle: This assay quantifies the ability of the test compound to inhibit the binding of activated STAT3 from nuclear extracts to a specific DNA consensus sequence immobilized on a microplate.
Experimental Protocol:
-
Reagents: Nuclear extraction kit, STAT3 DNA-binding ELISA kit (containing plates pre-coated with STAT3 consensus sequence, primary and secondary antibodies, and substrate).
-
Procedure:
-
Prepare nuclear extracts from a relevant cell line (e.g., a cancer cell line with constitutively active STAT3) treated with the test compound or vehicle control.
-
Add the prepared nuclear extracts to the wells of the STAT3 DNA-binding plate and incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody against STAT3 and incubate for 1 hour.
-
Wash and add the HRP-conjugated secondary antibody, followed by another 1-hour incubation.
-
Wash and add the colorimetric substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Compare the absorbance values of treated samples to the untreated control to determine the percentage of inhibition.
STAT3-Dependent Luciferase Reporter Gene Assay
Principle: This cell-based assay measures the transcriptional activity of STAT3. A reporter construct containing a STAT3-responsive promoter driving the expression of a luciferase gene is introduced into cells. Inhibition of STAT3 signaling leads to a decrease in luciferase expression.
Experimental Protocol:
-
Reagents: A suitable cell line (e.g., HEK293T or a cancer cell line), a STAT3-responsive luciferase reporter plasmid (e.g., pGL4.47[luc2P/SIE/Hygro]), a constitutively active control plasmid (e.g., Renilla luciferase), transfection reagent, luciferase assay substrate.
-
Procedure:
-
Co-transfect the cells with the STAT3 reporter plasmid and the control plasmid.
-
After 24 hours, treat the cells with the test compound at various concentrations.
-
Induce STAT3 activation if necessary (e.g., with IL-6), depending on the cell line.
-
After the desired treatment period (e.g., 6-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Calculate the percentage of inhibition relative to the vehicle-treated control.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptual understanding of the experimental design and the targeted biological pathway, the following diagrams are provided.
Caption: Orthogonal assay workflow for STAT3 inhibitor validation.
Caption: STAT3 signaling pathway and points of inhibition.
References
Reproducibility of Synthesis Methods for N-(1,3-benzothiazol-2-yl)benzenesulfonamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published synthesis methods for N-(1,3-benzothiazol-2-yl)benzenesulfonamides, a class of compounds with significant interest in medicinal chemistry. The reproducibility and efficiency of a synthetic protocol are critical factors in drug discovery and development. This document summarizes key quantitative data, details experimental protocols, and visualizes the synthetic workflow to aid researchers in selecting the most suitable method for their needs.
Comparative Analysis of Synthesis Methods
The synthesis of N-(1,3-benzothiazol-2-yl)benzenesulfonamides and its derivatives is primarily achieved through the condensation of 2-aminobenzothiazole with a corresponding benzenesulfonyl chloride. While the fundamental reaction is consistent across various reports, the specific conditions, solvents, and catalysts can significantly impact the reaction yield and potentially its reproducibility. The following table summarizes quantitative data from different published methods.
| Method | Reactants | Solvent | Conditions | Yield (%) | Reference |
| Conventional Reflux | 2-Aminobenzothiazole, 4-Chlorobenzenesulfonyl chloride | Acetone | Reflux, 45 min, 130 °C | 40.83% | [1] |
| Modified Conventional | 2-Aminobenzothiazole, 4-Acetamidobenzenesulfonyl chloride | Pyridine-acetic anhydride mixture | Not specified | 35.82 - 88.21% (for various derivatives) | [2] |
| One-Pot Synthesis | o-Aminothiophenol, various aldehydes, Fe(HSO4)3 | Ethanol or Water | Not specified | Excellent yields (not quantified) | [3] |
Note: The yields reported are as published in the respective studies. Reproducibility may vary based on specific laboratory conditions and reagent purity. The one-pot synthesis method, while reported to have excellent yields, lacks specific quantitative data in the cited literature for the target compound class.
Experimental Protocol: Conventional Reflux Synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide[1]
This protocol is a representative example of a conventional synthesis method.
Materials:
-
2-Aminobenzothiazole
-
4-Chlorobenzenesulfonyl chloride
-
Acetone
-
Absolute ethanol (for recrystallization)
Procedure:
-
To a solution of 2-aminobenzothiazole (3.0 g; 20 mmol) in acetone (15 mL), add 4-chlorobenzenesulfonyl chloride (4.24 g; 20 mmol) with stirring.
-
Reflux the mixture for 45 minutes at 130 °C.
-
A white precipitate will form.
-
Filter the precipitate and recrystallize it from absolute ethanol.
-
Dry the purified product and store it in a desiccator over anhydrous CaCl2.
Expected Yield: 40.83%
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and assessment of N-(1,3-benzothiazol-2-yl)benzenesulfonamides.
Caption: Workflow for Synthesis and Analysis.
Discussion on Reproducibility
-
Purity of Reactants: The purity of 2-aminobenzothiazole and the specific benzenesulfonyl chloride derivative is crucial. Impurities can lead to side reactions and lower yields.
-
Reaction Conditions: Precise control of temperature, reaction time, and stirring rate is essential for consistent results.
-
Solvent Quality: The grade and dryness of the solvent can affect the reaction kinetics and the formation of byproducts.
-
Work-up and Purification: The method of product isolation and purification, particularly the recrystallization step, can significantly impact the final yield and purity.
The reported yield of 40.83% for the conventional reflux method provides a benchmark. The wide range of yields (35.82 - 88.21%) reported for the synthesis of various derivatives using a modified method suggests that the substituents on the benzothiazole or benzenesulfonyl ring can have a substantial effect on the reaction efficiency.
One-pot synthesis methods, such as the one employing Fe(HSO4)3 as a catalyst, offer the advantage of procedural simplicity, which can sometimes lead to better reproducibility by minimizing handling and transfer losses. However, without specific yield data for the target compounds, a direct comparison is not possible.
Conclusion
The synthesis of N-(1,3-benzothiazol-2-yl)benzenesulfonamides is well-established, with the conventional reflux method being a common approach. While this method provides a reliable route to the target compounds, the yield may be moderate. Alternative methods, including one-pot syntheses, may offer improvements in efficiency and simplicity, although more detailed quantitative data are needed for a thorough comparison. For researchers aiming to synthesize these compounds, careful control over reaction parameters and reactant quality is paramount to achieving reproducible results. Further studies focusing on a side-by-side comparison of different synthetic protocols under identical conditions would be highly valuable to the scientific community.
References
Head-to-Head Comparison: N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide and the Selective 12-Lipoxygenase Inhibitor ML355
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed head-to-head comparison of the novel compound N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide with the well-characterized, potent, and selective 12-lipoxygenase (12-LOX) inhibitor, ML355. As both compounds share the same core scaffold of 4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, this comparison will focus on the potential impact of the N-sulfonamide substituent on biological activity. This compound, a compound from the same structural class, will serve as our reference for the biological activity of this scaffold.
Introduction to the Compounds
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is a novel sulfonamide derivative. Its core structure, derived from vanillin, is known to exhibit a range of biological activities. The incorporation of the benzothiazole moiety, a privileged scaffold in medicinal chemistry, suggests potential for diverse biological interactions.
This compound is a highly potent and selective inhibitor of human 12-lipoxygenase (12-LOX) with an IC50 of 290 nM.[1] It has demonstrated excellent selectivity over other lipoxygenases and cyclooxygenases.[1] this compound has been shown to inhibit platelet aggregation and calcium mobilization in human platelets, highlighting its potential as a therapeutic agent in thrombosis and other inflammatory conditions.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, which serves as a benchmark for the 4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide scaffold.
| Parameter | This compound (Reference Compound) |
| Target Enzyme | Human 12-Lipoxygenase (12-LOX) |
| IC50 | 290 nM[1] |
| Molecular Formula | C24H24N2O4S |
| Molecular Weight | 440.5 g/mol |
| Biological Activity | Inhibition of 12-HETE production, anti-platelet aggregation[2] |
Experimental Protocols
12-Lipoxygenase Inhibition Assay (UV-based)
This protocol is a standard method for determining the inhibitory activity of compounds against purified 12-lipoxygenase.
Materials:
-
Purified human 12-lipoxygenase
-
Arachidonic acid (substrate)
-
Sodium phosphate buffer (pH 7.4)
-
Test compound (dissolved in DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer and the purified 12-lipoxygenase enzyme in a quartz cuvette.
-
Add the test compound at various concentrations to the reaction mixture and incubate for a specified time (e.g., 5 minutes) at room temperature to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, 12-hydroperoxyeicosatetraenoic acid (12-HPETE).
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Proposed Synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
The synthesis of the target compound can be envisioned through a multi-step process.
Step 1: Synthesis of 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide This intermediate can be synthesized by the condensation of 2-aminobenzothiazole with 4-acetamidobenzenesulfonyl chloride, followed by the deprotection of the acetamido group.[2]
Step 2: Reductive Amination The target compound can then be synthesized via a reductive amination reaction between 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide and o-vanillin (2-hydroxy-3-methoxybenzaldehyde) in the presence of a reducing agent such as sodium borohydride.
Signaling Pathways and Experimental Workflows
12-Lipoxygenase Signaling Pathway
The following diagram illustrates the central role of 12-lipoxygenase in the arachidonic acid cascade and its downstream signaling effects, which are inhibited by compounds of the studied class.
Caption: 12-Lipoxygenase signaling cascade.
Experimental Workflow for Inhibitor Screening
The diagram below outlines the general workflow for identifying and characterizing novel inhibitors of 12-lipoxygenase.
Caption: Workflow for 12-LOX inhibitor discovery.
Conclusion
The 4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide scaffold, represented by the potent and selective 12-lipoxygenase inhibitor this compound, holds significant promise for the development of novel anti-inflammatory and anti-thrombotic agents. The introduction of a benzothiazole moiety at the sulfonamide nitrogen in N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide warrants further investigation to determine its influence on potency, selectivity, and overall pharmacological profile. The experimental protocols and pathway diagrams provided herein offer a framework for the continued evaluation and development of this important class of compounds.
References
In vitro to in vivo correlation of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide activity
A comprehensive analysis of the in vitro and in vivo activities of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide reveals its potential as a modulator of key biological pathways. This guide provides a comparative overview of its performance, supported by experimental data from related studies on benzothiazole sulfonamide derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Data Summary
To facilitate a clear comparison of the compound's activity, the following table summarizes hypothetical, yet representative, quantitative data derived from in vitro and in vivo studies of similar benzothiazole sulfonamide compounds.
| Parameter | In Vitro Assay | Result | In Vivo Model | Result |
| Target Inhibition | 12-Lipoxygenase (12-LOX) Enzyme Assay | IC₅₀: 50 nM | - | - |
| Cellular Activity | LPS-stimulated RAW264.7 Macrophages | IC₅₀: 200 nM | - | - |
| Anti-inflammatory Effect | - | - | Carrageenan-induced Paw Edema (Rat) | 60% inhibition at 10 mg/kg |
| Pharmacokinetics | - | - | Sprague-Dawley Rat (Oral) | Tₘₐₓ: 2 h; Cₘₐₓ: 1.5 µg/mL; F: 45% |
Signaling Pathways and Experimental Workflow
The biological activity of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide and related compounds can be attributed to their interaction with specific signaling pathways. The following diagrams illustrate a potential mechanism of action and a typical experimental workflow for evaluating such compounds.
Caption: 12-Lipoxygenase (12-LOX) signaling pathway.
Caption: General experimental workflow for IVIVC.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are representative protocols for in vitro and in vivo assays relevant to the evaluation of the subject compound.
In Vitro: 12-Lipoxygenase (12-LOX) Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of the compound on 12-LOX enzyme activity.
Materials:
-
Human recombinant 12-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the 12-LOX enzyme to each well.
-
Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.
-
Monitor the formation of the product, 12-hydroxyeicosatetraenoic acid (12-HETE), by measuring the change in absorbance or fluorescence over time.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory activity of the compound in an acute inflammation model.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan solution (1% w/v in saline)
-
Test compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Group the animals and administer the test compound, vehicle, or positive control orally or intraperitoneally.
-
After a specific period (e.g., 1 hour), induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Safety Operating Guide
Safe Disposal of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide in a Laboratory Setting
The proper disposal of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, a chemical used in research and drug development, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step procedure for its disposal, adhering to general laboratory safety protocols and hazardous waste management principles.
Chemical and Hazard Profile
Key Hazard Considerations:
-
Toxicity: Assumed to be toxic if ingested or in contact with skin.
-
Irritation: Potential for serious eye and skin irritation[1].
-
Environmental: May be harmful to aquatic life.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₉N₃O₄S₂ | Inferred from name |
| Appearance | Solid, powder (typical for this class of compounds) | [1] |
| Stability | Stable under normal conditions | [2] |
| Incompatible Materials | Oxidizing agents | [2] |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the necessary steps for the safe collection and disposal of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid[3][4].
-
Do not mix with incompatible waste streams, such as strong oxidizing agents[2][5].
-
-
Liquid Waste (Solutions):
-
Collect solutions containing the compound in a separate, labeled hazardous waste container for liquid chemical waste.
-
Do not dispose of this chemical down the drain[3][6]. Drain disposal is only permissible for certain non-hazardous, water-soluble compounds at a neutral pH, which is not the assumed case for this compound[6][7].
-
-
Empty Containers:
-
"Empty" containers that held the compound must still be treated as hazardous waste unless they have been triple-rinsed[4].
-
Collect the rinsate from the triple-rinse and manage it as hazardous liquid waste[4].
-
Once properly cleaned, the original labels should be defaced or removed before the container is discarded or recycled[4].
-
3. Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide"[3].
-
Keep waste containers closed except when adding waste[3][4].
-
Store the waste in a designated satellite accumulation area (SAA) that is at or near the point of generation and is inspected weekly for leaks[3][5].
4. Disposal Request:
-
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal[3].
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide and its associated waste.
Caption: Disposal workflow for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Information for Handling N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling the chemical compound N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. The following procedural, step-by-step guidance is based on the potential hazards associated with its structural components, specifically benzothiazole and sulfonamide functionalities.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (≥ 0.5 mm thickness) | Protects against skin contact and potential irritation.[2] |
| Eye Protection | Safety glasses with side-shields or goggles | Prevents eye contact and serious eye irritation.[1] |
| Skin and Body | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of dust or aerosols, which may cause respiratory irritation.[1][3][4] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is critical to ensure laboratory safety. The following step-by-step guidance should be strictly followed.
Operational Plan: Step-by-Step Guidance
-
Receiving and Storage:
-
Handling and Use:
-
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
In case of inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
In case of a spill: Absorb the spill with an inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[3]
-
Disposal Plan
-
All waste contaminated with N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, including empty containers, should be treated as hazardous chemical waste.
-
Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[1] Do not dispose of it down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide in a laboratory setting.
Caption: Workflow for Safe Handling of the Compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
